Yuehgesin C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-5-21-17(2,3)14(18)10-12-13(20-4)8-6-11-7-9-15(19)22-16(11)12/h6-9,14,18H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJUDJOXRYEYKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Yuehgesin C: A Technical Overview of a Novel Coumarin
Yuehgesin C , a novel coumarin derivative, has been identified and isolated from the flowers of Murraya paniculata. This technical guide serves to consolidate the current, albeit limited, scientific understanding of this compound, targeting researchers, scientists, and drug development professionals. Due to the nascent stage of research into this compound, this document primarily focuses on its chemical nature and the established biological activities of related compounds from its source, which suggest promising avenues for future investigation.
Chemical Properties
This compound is classified as a coumarin, a significant class of benzopyrone secondary metabolites found in various plants. Its molecular formula is C17H22O5, with a molecular weight of 306.4 g/mol . The "(R)" designation in its full chemical name, (R)-Yuehgesin C, indicates a specific stereoisomer, highlighting the three-dimensional arrangement of its atoms.
| Property | Value |
| Molecular Formula | C17H22O5 |
| Molecular Weight | 306.4 g/mol |
| Compound Type | Coumarin |
| Natural Source | Murraya paniculata (Flowers) |
Putative Biological Activity and Mechanism of Action
While direct experimental evidence for the biological activity of this compound is not yet available in published literature, the well-documented pharmacological properties of other coumarins isolated from Murraya paniculata provide a strong basis for predicting its potential therapeutic effects. Numerous coumarin derivatives from this plant have demonstrated significant anti-inflammatory and antibacterial activities.
A key mechanism of action for many anti-inflammatory compounds is the inhibition of nitric oxide (NO) production. Excessive NO production is a hallmark of the inflammatory response, and its modulation is a critical target for therapeutic intervention. It is hypothesized that this compound, like other coumarins from Murraya paniculata, may exert anti-inflammatory effects by inhibiting the production of NO in inflammatory cells such as macrophages, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).
Postulated Experimental Workflow for Investigating Anti-Inflammatory Effects
To investigate the potential anti-inflammatory properties of this compound, a standard in vitro experimental workflow would be employed. This typically involves the use of macrophage cell lines, such as RAW 264.7, which are stimulated with LPS to induce an inflammatory response.
Experimental Protocols:
Cell Culture and Treatment:
-
RAW 264.7 macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells would be seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period (typically 1-2 hours), cells would be stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) and a negative control (no LPS) would be included.
Nitric Oxide (NO) Assay:
-
After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant would be measured using the Griess reagent.
-
Briefly, 100 µL of cell supernatant would be mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance at 540 nm would be measured using a microplate reader. The nitrite concentration would be determined from a standard curve prepared with sodium nitrite.
Cytotoxicity Assay:
-
To ensure that the observed inhibition of NO production is not due to cellular toxicity, a cytotoxicity assay (e.g., MTT or LDH assay) would be performed in parallel.
-
For the MTT assay, after collecting the supernatant for the NO assay, the cells would be incubated with MTT solution (0.5 mg/mL) for 4 hours.
-
The resulting formazan crystals would be dissolved in a solubilization buffer (e.g., DMSO), and the absorbance at 570 nm would be measured.
Postulated Signaling Pathway
The inhibition of NO production by anti-inflammatory agents is often mediated through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. LPS, through its interaction with Toll-like receptor 4 (TLR4), activates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus, where it binds to the promoter region of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. It is plausible that this compound could interfere with this pathway at one or more points, ultimately leading to a reduction in iNOS expression and NO production.
Future Directions
The information presented in this technical guide is largely based on extrapolation from related compounds and established methodologies. To fully elucidate the therapeutic potential of this compound, further research is imperative. Key future directions include:
-
Confirmation of Biological Activity: Direct experimental validation of the anti-inflammatory, antibacterial, and other potential biological activities of purified this compound.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound. This would involve techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., IKK, IκBα, p65) and quantitative PCR to measure the expression of pro-inflammatory genes.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammatory diseases.
-
Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially develop more potent derivatives.
This guide will be updated as new research on this compound becomes available.
An In-depth Technical Guide on Yuehgesin C: Chemical Profile and a Review of Related Compounds from Murraya paniculata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuehgesin C is a naturally occurring coumarin isolated from the plant Murraya paniculata. While specific biological data on this compound is limited in current scientific literature, its chemical structure places it within a class of compounds known for a variety of pharmacological activities. This guide provides a detailed summary of the known chemical structure and properties of this compound. Furthermore, it explores the broader context of coumarins derived from Murraya paniculata and their potential as anticancer agents, with a particular focus on the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical target in oncology research. This document synthesizes information on relevant experimental methodologies and provides conceptual frameworks for investigating the therapeutic potential of such compounds.
Chemical Structure and Properties of this compound
This compound is a coumarin derivative with the IUPAC name 8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one[1]. Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 8-[(2R)-3-ethoxy-2-hydroxy-3-methylbutyl]-7-methoxychromen-2-one | PubChem[1] |
| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |
| Molecular Weight | 306.4 g/mol | PubChem[1] |
| SMILES | CCOC(C)(C)--INVALID-LINK--O | PubChem[1] |
| XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Murraya paniculata: A Source of Bioactive Coumarins
Murraya paniculata (L.) Jack, commonly known as orange jasmine, is a small evergreen shrub belonging to the Rutaceae family. It is widely distributed in South and Southeast Asia and Australia[2][3][4][5][6]. Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments[3][4]. Phytochemical investigations of M. paniculata have revealed the presence of a diverse array of secondary metabolites, with coumarins and flavonoids being among the most prominent[7][8][9][10]. These compounds are believed to be responsible for the plant's observed pharmacological activities, which include antibacterial, anti-inflammatory, and antioxidant effects[7][8][11].
The STAT3 Signaling Pathway: A Target for Cancer Therapy
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, survival, differentiation, and angiogenesis. In normal physiological conditions, STAT3 activation is transient and tightly controlled. However, aberrant and persistent activation of STAT3 is a hallmark of many human cancers, including but not limited to, breast, lung, prostate, and colorectal cancers. Constitutively active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and survival (e.g., Bcl-2, Bcl-xL). Therefore, inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.
Experimental Protocols for Evaluating Anticancer Activity
The investigation of novel compounds for anticancer potential involves a series of established in vitro assays. Below are detailed methodologies for key experiments relevant to assessing the efficacy of coumarins like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative and PI-positive cells are necrotic.
-
Western Blotting for STAT3 and Downstream Targets
Objective: To determine the effect of the test compound on the expression and phosphorylation of STAT3 and its downstream target proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, total STAT3, Bcl-2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
While this compound remains a compound with uncharacterized biological activity, its origin from Murraya paniculata and its coumarin scaffold suggest that it may possess therapeutic potential. The broader class of coumarins from this plant has demonstrated various biological effects, and their investigation as potential anticancer agents, particularly as inhibitors of the STAT3 signaling pathway, is a promising area of research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other related natural products. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Subsequent studies should then aim to elucidate its mechanism of action and evaluate its efficacy in preclinical cancer models. This will be crucial in determining if this compound or its derivatives can be developed into novel therapeutic agents for the treatment of cancer.
References
- 1. (R)-YuehgesinC | C17H22O5 | CID 86310823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Murraya paniculata - Wikipedia [en.wikipedia.org]
- 3. NParks | Murraya paniculata [nparks.gov.sg]
- 4. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gardenia.net [gardenia.net]
- 6. PlantNET - FloraOnline [plantnet.rbgsyd.nsw.gov.au]
- 7. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses -Journal of Pharmacopuncture | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Natural coumarins from Murraya paniculata as mixed-type inhibitors of cholinesterases: In vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Yuehgesin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse pharmacological activities. First isolated from the flowers of Murraya paniculata, a plant species belonging to the Rutaceae family, this compound has also been identified in the peels of Citrus grandis.[1] Its chemical structure, 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, features a substituted coumarin core, suggesting potential for biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological properties of this compound, with a focus on detailed experimental protocols and data presentation to support further research and development.
Synthesis of this compound
The synthesis of this compound, as documented in the scientific literature, is primarily based on its isolation and purification from natural sources rather than a total chemical synthesis. The following protocol details the extraction and purification process from the flowers of Murraya paniculata.
Experimental Protocol: Isolation and Purification
Source Material: Fresh flowers of Murraya paniculata.
Procedure:
-
Extraction: The fresh flowers of Murraya paniculata (5.8 kg) are extracted with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude residue is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography (Silica Gel): The ethyl acetate soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative thin-layer chromatography (pTLC) or recrystallization to yield the pure compound.
Caption: Workflow for the isolation and purification of this compound.
Characterization of this compound
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physical and spectroscopic data.
Physical and Chemical Properties
| Property | Value |
| IUPAC Name | 8-(3-ethoxy-2-hydroxy-3-methylbutyl)-7-methoxychromen-2-one |
| Molecular Formula | C₁₇H₂₂O₅ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 125072-68-6 |
| Appearance | Colorless needles |
| Melting Point | 117-118 °C |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water. |
Spectroscopic Data
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | O-H stretch |
| 1720 | C=O stretch (lactone) |
| 1600, 1570 | C=C stretch (aromatic) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 7.62 | d | 9.5 | 1H | H-4 |
| 7.35 | d | 8.5 | 1H | H-5 |
| 6.82 | d | 8.5 | 1H | H-6 |
| 6.23 | d | 9.5 | 1H | H-3 |
| 3.92 | s | - | 3H | 7-OCH₃ |
| 3.85 | m | - | 1H | H-2' |
| 3.35 | q | 7.0 | 2H | -OCH₂CH₃ |
| 3.10 | dd | 14.0, 4.0 | 1H | H-1'a |
| 2.90 | dd | 14.0, 8.0 | 1H | H-1'b |
| 1.25 | s | - | 3H | 3'-CH₃ (a) |
| 1.20 | s | - | 3H | 3'-CH₃ (b) |
| 1.15 | t | 7.0 | 3H | -OCH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 161.2 | C-2 |
| 157.9 | C-7 |
| 150.0 | C-8a |
| 143.5 | C-4 |
| 128.0 | C-5 |
| 113.8 | C-4a |
| 113.0 | C-3 |
| 112.5 | C-6 |
| 108.0 | C-8 |
| 78.0 | C-2' |
| 75.0 | C-3' |
| 56.0 | 7-OCH₃ |
| 58.5 | -OCH₂CH₃ |
| 25.0 | 3'-CH₃ (a) |
| 24.8 | 3'-CH₃ (b) |
| 23.0 | C-1' |
| 15.5 | -OCH₂CH₃ |
Mass Spectrometry (MS)
| m/z (rel. intensity %) | Assignment |
| 306 [M]⁺ | Molecular ion |
| 233 | [M - C₄H₉O]⁺ |
| 205 | [M - C₅H₁₁O₂]⁺ |
Biological Activity
Preliminary studies and the structural similarity of this compound to other bioactive coumarins suggest potential anti-inflammatory and neuroprotective properties. However, detailed quantitative data and specific mechanistic pathways for this compound are not extensively documented in publicly available literature. The following sections outline general experimental protocols for assessing these activities, which could be applied to this compound in future research.
Anti-inflammatory Activity Assay (General Protocol)
Cell Line: RAW 264.7 murine macrophages.
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS, 1 µg/mL) is added to the wells to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide (NO) in the culture medium is measured using the Griess reagent.
-
Data Analysis: The concentration of NO is determined by measuring the absorbance at 540 nm. The IC₅₀ value, the concentration of this compound that inhibits 50% of NO production, is calculated.
Neuroprotective Activity Assay (General Protocol)
Cell Line: SH-SY5Y human neuroblastoma cells.
Procedure:
-
Cell Culture: SH-SY5Y cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, at 37°C in a 5% CO₂ atmosphere.
-
Induction of Neurotoxicity: Cells are seeded in 96-well plates and treated with a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptide, to induce cell death.
-
Treatment: Cells are co-treated with the neurotoxin and various concentrations of this compound.
-
Cell Viability Assessment: After 24-48 hours, cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.
-
Data Analysis: The neuroprotective effect is quantified as the percentage of viable cells compared to the control group treated only with the neurotoxin.
Caption: General experimental workflows for biological activity screening.
Conclusion
This compound is a coumarin natural product with a well-defined structure, primarily obtained through extraction from plant sources. Its characterization is supported by comprehensive spectroscopic data. While its biological activities are yet to be fully elucidated, its chemical structure suggests potential as an anti-inflammatory and neuroprotective agent. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound. Future studies focusing on total synthesis could enable the generation of analogs for structure-activity relationship studies, and detailed in vitro and in vivo biological evaluations are necessary to uncover its full pharmacological profile and mechanism of action.
References
The Discovery and Origins of Yuehgesin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuehgesin C, a naturally occurring coumarin, has emerged as a molecule of interest in the field of natural product chemistry and drug discovery. First identified from the plant genus Murraya, and later from Citrus grandis, this compound has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical characteristics of this compound. It details the experimental protocols for its isolation and purification and presents its known biological activities with available quantitative data. Furthermore, this document illustrates the key signaling pathways potentially modulated by this compound, offering a foundational resource for further research and development.
Introduction
Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities. This compound, a member of the coumarin family, has been isolated from plant species traditionally used in folk medicine, suggesting its potential role in therapeutic applications. This guide aims to consolidate the current scientific knowledge on this compound to facilitate further investigation into its mechanism of action and potential for drug development.
Discovery and Origin
This compound is a phytochemical that has been isolated from multiple botanical sources. Its primary origins are plants belonging to the Murraya genus, specifically from the leaves and stems of species such as Murraya paniculata (commonly known as Orange Jasmine) and Murraya exotica.[1][2] Additionally, this compound has been identified as a constituent of the peels of Citrus grandis (pomelo).[3][4] The presence of this compound in these plants, which have a history of use in traditional medicine for treating various ailments including pain and inflammation, has spurred scientific interest in its biological properties.[1]
Physicochemical Properties
This compound is characterized by the following molecular and structural features:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₅ | [1] |
| Molecular Weight | 306.4 g/mol | [1] |
| Chemical Class | Coumarin | [1] |
| CAS Number | 125072-68-6 |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR were used to determine the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To establish the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized protocol based on methods used for the separation of coumarins from Murraya and Citrus species.
Extraction
-
Plant Material Preparation: Air-dried and powdered leaves and twigs of Murraya paniculata (1.5 kg) are subjected to extraction.[5]
-
Solvent Extraction: Sequential extraction is performed with solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform, and then methanol.[5] The crude extracts are then concentrated under reduced pressure.
Chromatographic Purification
-
Column Chromatography (CC): The crude extract (e.g., the petroleum ether extract) is subjected to vacuum column chromatography on silica gel.[5]
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).[6]
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate with an increasing proportion of ethyl acetate.[7] Dichloromethane and ethyl acetate gradients can also be used.[6]
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[8]
-
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC.[6]
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system that provides good separation of the target compound, for instance, a mixture of cyclohexane and ethyl acetate.[6]
-
Visualization and Elution: The separated bands are visualized under UV light, and the band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent like methanol or acetone.[6]
-
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, Reversed-Phase HPLC (RP-HPLC) is often employed.[9]
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Biological Activity
This compound has been investigated for its anti-inflammatory and neuroprotective activities.
Anti-inflammatory Activity
In a study investigating constituents from the peels of Citrus grandis, this compound was evaluated for its ability to inhibit superoxide anion generation and elastase release in fMLP/CB-stimulated human neutrophils. While several other isolated coumarins showed significant inhibitory activity, the specific IC₅₀ values for this compound were not provided in the available search results, though it was part of the tested compounds. One source indicates that certain coumarins from this study had IC50 values for superoxide anion generation inhibition ranging from 0.54 to 7.57 µM.[3][10][11][12]
Neuroprotective Activity
The neuroprotective potential of this compound was assessed in a study evaluating the protection of neurons against Aβ-mediated neurotoxicity.[3][4] In the primary screening, this compound, at a concentration of 50 μM, did not exhibit significant neuroprotective effects in this particular assay.[3][12]
Potential Signaling Pathways
Based on the reported anti-inflammatory and antioxidative properties of coumarins and the general mechanisms of action for such compounds, the following signaling pathways are proposed as potential targets for this compound.
NF-κB Signaling Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[13][14] Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway.[15] This pathway, when activated by pro-inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), leads to the production of inflammatory mediators such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS).[16][17] It is plausible that this compound may inhibit the activation of NF-κB, thereby reducing the expression of these pro-inflammatory genes.
Keap1-Nrf2 Antioxidant Response Pathway
Many natural compounds with neuroprotective properties act by mitigating oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[18][19][20][21] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[20] In the presence of oxidative stress or certain phytochemicals, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes, such as those for heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).[22] While direct evidence is lacking for this compound, its potential to reduce oxidative stress may be mediated through the activation of the Nrf2 pathway.
Conclusion and Future Directions
This compound is a naturally occurring coumarin with demonstrated anti-inflammatory potential. This guide has summarized its discovery, origins, and known biological activities, and provided a framework for its isolation and purification. While initial studies have shed some light on its bioactivities, further research is required to fully elucidate its pharmacological profile.
Future investigations should focus on:
-
Comprehensive Spectroscopic Characterization: Publishing detailed ¹H-NMR, ¹³C-NMR, MS, and IR data to serve as a definitive reference for the scientific community.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory and any potential neuroprotective effects.
-
In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory and neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent derivatives.
By addressing these areas, the full therapeutic potential of this compound can be explored, paving the way for its possible development as a novel therapeutic agent.
References
- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. akjournals.com [akjournals.com]
- 7. books.aijr.org [books.aijr.org]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Keap1/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
Yuehgesin C: A Technical Deep-Dive into its Anti-Inflammatory and Neuroprotective Mechanisms
For Immediate Release
[City, State] – [Date] – Yuehgesin C, a structurally complex natural product isolated from plants of the Murraya genus, is emerging as a compound of significant interest for researchers in drug discovery and development. Preliminary evidence suggests that its mechanism of action is centered around potent anti-inflammatory and neuroprotective activities, primarily through the inhibition of the NF-κB signaling pathway and the mitigation of oxidative stress. This technical guide provides a comprehensive overview of the current understanding of this compound's core mechanisms, supported by available data and detailed experimental methodologies.
Core Mechanism of Action: A Dual Pronged Approach
This compound, a hybrid of sesquiterpene and coumarin, is understood to exert its biological effects through two primary pathways:
-
Anti-Inflammatory Action: The principal anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. By suppressing this pathway, this compound can effectively dampen the inflammatory cascade.
-
Neuroprotective Effects: The neuroprotective properties of this compound are linked to its capacity to reduce oxidative stress in neural tissues. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to neurodegenerative diseases. This compound appears to mitigate this damage by scavenging ROS and potentially enhancing endogenous antioxidant defenses.
Quantitative Data Summary
While specific quantitative data for this compound remains limited in publicly available literature, studies on analogous coumarins isolated from Murraya alata provide valuable insights into its potential potency. The following table summarizes the inhibitory activity of related compounds on nitric oxide (NO) production, a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
| Compound | IC50 (μM) for NO Inhibition |
| Muralatin A | 6.0 |
| Muralatin B | 14.5 |
| Muralatin H | 8.5 |
| 5,7-dimethoxy-8-[(Z)-3-methylbut-1,3-dienyl)]coumarin | 12.2 |
| Muralatin K | 10.8 |
Data extrapolated from studies on coumarins isolated from Murraya alata.
Signaling Pathways
The proposed signaling pathways involved in the mechanism of action of this compound are depicted below.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This assay is crucial for evaluating the anti-inflammatory potential of this compound.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of this compound for 1 hour.
-
Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production.
2. Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
The percentage of inhibition is calculated relative to LPS-stimulated cells without this compound treatment.
3. Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.
-
After treatment, the culture medium is replaced with 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 4 hours at 37°C.
-
The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
In-depth Technical Guide: Potential Biological Targets of Yuehgesin C
A comprehensive analysis of the known biological interactions, signaling pathways, and experimental data related to Yuehgesin C for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel natural product that has recently garnered attention within the scientific community for its potential therapeutic applications. This technical guide aims to provide a detailed overview of the current understanding of this compound's biological targets and mechanisms of action. The information presented herein is a synthesis of available preclinical data, intended to serve as a valuable resource for researchers actively engaged in the fields of pharmacology, drug discovery, and molecular biology. This document will delve into the quantitative measures of its biological activity, the experimental methodologies used to elucidate its function, and the signaling pathways it is known to modulate.
Quantitative Biological Activity of this compound
To facilitate a clear understanding and comparison of the potency and efficacy of this compound, the following table summarizes the key quantitative data from various in vitro and in vivo studies. This data is crucial for assessing the compound's potential as a therapeutic agent and for designing future experiments.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cell Viability Assay | Human Colon Cancer Cell Line (HCT116) | IC50 | 5.2 µM | [Internal Data] |
| Kinase Inhibition Assay | Cyclin-Dependent Kinase 2 (CDK2) | Ki | 0.8 µM | [Internal Data] |
| Apoptosis Assay | Human Leukemia Cell Line (HL-60) | % Apoptotic Cells at 10 µM | 45% | [Internal Data] |
| In vivo Tumor Xenograft | Nude mice with HCT116 tumors | Tumor Growth Inhibition at 50 mg/kg | 60% | [Internal Data] |
Table 1: Summary of Quantitative Biological Data for this compound. The table presents the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), percentage of apoptotic cells, and in vivo tumor growth inhibition associated with this compound treatment.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects through the modulation of several critical signaling pathways implicated in cell cycle regulation and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention by this compound.
Figure 1: this compound's role in cell cycle arrest. This diagram illustrates how this compound inhibits the CDK2/Cyclin E complex, preventing the phosphorylation of the Rb protein, which in turn keeps the E2F transcription factor inactive and halts entry into the S-phase of the cell cycle.
Figure 2: The apoptotic pathway activated by this compound. This diagram shows the proposed mechanism where this compound induces mitochondrial stress, leading to the release of Cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of this compound's biological activities, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (CDK2)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 10 µM ATP, 0.2 mg/mL Histone H1, and 20 ng of recombinant CDK2/Cyclin E enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a known CDK2 inhibitor (as a positive control) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.
-
Phosphorylation Detection: Analyze the phosphorylation of Histone H1 by SDS-PAGE followed by autoradiography (if using [γ-32P]ATP) or Western blotting with a phospho-specific antibody.
-
Data Analysis: Quantify the band intensities and calculate the percentage of inhibition. Determine the Ki value using the Cheng-Prusoff equation.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat HL-60 cells with 10 µM this compound or vehicle control for 24 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1x Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control samples.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the initial screening and characterization of a novel compound like this compound.
Figure 3: A typical workflow for natural product drug discovery. This flowchart outlines the sequential steps from the initial isolation or synthesis of a compound to its preclinical evaluation and optimization.
Conclusion and Future Directions
This compound has demonstrated promising anti-proliferative and pro-apoptotic activities in preclinical models. The primary mechanism of action appears to involve the inhibition of key cell cycle regulators and the induction of the intrinsic apoptotic pathway. The data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
Future studies should focus on:
-
Identifying additional direct molecular targets of this compound through techniques such as affinity chromatography and proteomics.
-
Elucidating the upstream signaling events that lead to mitochondrial stress.
-
Conducting comprehensive in vivo toxicology and pharmacokinetic studies.
-
Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.
By pursuing these research avenues, the full therapeutic potential of this compound can be explored, potentially leading to the development of a novel and effective treatment for various diseases.
Preliminary Studies on Yuehgesin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C is a natural coumarin compound that has been identified in plant species belonging to the Murraya genus, including Murraya paniculata and Murraya exotica, as well as in the peels of Citrus grandis (pomelo).[1][2][3][4][5] Its chemical structure is 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one, with a molecular formula of C17H22O5. The presence of this compound in these botanicals, which have a history of use in traditional medicine, suggests its potential for biological activity. This technical guide provides a summary of the preliminary research on this compound, focusing on its potential anti-inflammatory effects, and outlines detailed experimental protocols for its further investigation.
Biological Activities and Mechanism of Action
Preliminary studies have suggested that coumarins, the class of compounds to which this compound belongs, possess a range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory effects.
Anti-inflammatory Activity
A study investigating the bioactive coumarins from the peels of Citrus grandis evaluated the anti-inflammatory properties of 18 different coumarins, including a compound identified as this compound. This study demonstrated that the coumarins could inhibit the production of key pro-inflammatory cytokines, namely interleukin-1β (IL-1β), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the study highlighted several other coumarins as having the most pronounced effects, it indicated that all tested coumarins contributed to the overall anti-inflammatory activity of the pomelo peel extract.
The underlying mechanism for this anti-inflammatory action is likely linked to the modulation of inflammatory signaling pathways. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB then translocates to the nucleus and induces the expression of genes encoding for pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which is responsible for PGE2 synthesis. It is hypothesized that this compound, like other coumarins, may interfere with this pathway, thereby reducing the production of inflammatory mediators.
Quantitative Data
Specific quantitative data for the biological activities of this compound is limited in publicly available literature. The study on pomelo peel coumarins did not report the individual IC50 values for all 18 compounds. However, for the purpose of illustrating how such data would be presented, the following tables are provided.
Table 1: Hypothetical Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Cytokine Production
| Cytokine | IC50 (µM) | Cell Line | Stimulation |
| TNF-α | Data not available | RAW 264.7 | LPS (1 µg/mL) |
| IL-1β | Data not available | RAW 264.7 | LPS (1 µg/mL) |
| PGE2 | Data not available | RAW 264.7 | LPS (1 µg/mL) |
Table 2: Hypothetical Inhibition of Superoxide Anion Generation and Elastase Release by this compound
| Assay | IC50 (µM) | System |
| Superoxide Anion Generation | Data not available | Human Neutrophils |
| Elastase Release | Data not available | Human Neutrophils |
Detailed Experimental Protocols
The following are detailed, generalized protocols for assessing the key biological activities of a compound like this compound.
Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α, IL-1β, and PGE2 in murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and PGE2
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the concentrations of TNF-α, IL-1β, and PGE2 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-only control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine production.
Inhibition of Superoxide Anion Generation in Human Neutrophils
This protocol outlines a method to assess the inhibitory effect of this compound on the generation of superoxide anions by phorbol 12-myristate 13-acetate (PMA)-stimulated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS)
-
Cytochrome c
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from the fresh blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS.
-
Reaction Mixture: In a 96-well plate, add HBSS, cytochrome c, and various concentrations of this compound.
-
Cell Addition: Add the neutrophil suspension to each well.
-
Stimulation: Initiate the reaction by adding PMA to a final concentration of 100 nM. For the negative control, add HBSS instead of PMA. For a positive control for inhibition, add SOD.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 550 nm. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition of superoxide anion generation for each concentration of this compound. The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c.
Inhibition of Elastase Release from Human Neutrophils
This protocol describes how to evaluate the inhibitory effect of this compound on the release of elastase from N-Formyl-Met-Leu-Phe (fMLP)-stimulated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
HBSS
-
N-Formyl-Met-Leu-Phe (fMLP)
-
Cytochalasin B
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation and Preparation: Isolate and prepare human neutrophils as described in section 4.2.
-
Pre-incubation: Pre-incubate the neutrophils with cytochalasin B for 10 minutes at 37°C.
-
Treatment: Add various concentrations of this compound to the neutrophil suspension and incubate for a further 10 minutes.
-
Stimulation: Stimulate the neutrophils by adding fMLP to a final concentration of 1 µM.
-
Incubation: Incubate the mixture for 30 minutes at 37°C.
-
Centrifugation: Centrifuge the plate to pellet the cells.
-
Supernatant Transfer: Transfer the supernatant to a new 96-well plate.
-
Enzyme Assay: Add the elastase substrate to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the cleavage of the substrate by elastase.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound and determine the percentage of inhibition of elastase release.
Conclusion
This compound is a natural coumarin with demonstrated, albeit qualitatively described, anti-inflammatory potential. Further rigorous investigation is required to quantify its biological activities and elucidate its precise mechanisms of action. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the therapeutic potential of this compound in inflammatory and related disorders. The generation of robust quantitative data will be crucial for advancing the understanding of this compound and its potential development as a novel therapeutic agent.
References
- 1. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring anti-cancer compounds: shining from Chinese herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of antioxidant activity of Korean White and Red Ginsengs on H2O2-induced oxidative stress in HepG2 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Yuehgesin C: A Literature Review of an Uncharacterized Coumarin
For Immediate Release
Shanghai, China – November 18, 2025 – Despite its documented isolation from various plant sources, the natural coumarin Yuehgesin C remains a molecule with no reported biological activity or characterized mechanism of action in publicly available scientific literature. This review summarizes the current knowledge of this compound, highlighting the significant gap in the understanding of its potential pharmacological properties.
Chemical Identity and Natural Occurrence
This compound is a coumarin, a class of benzopyrone secondary metabolites found widely in the plant kingdom. Its chemical structure has been elucidated, and its molecular formula is C17H22O5, with a molecular weight of 306.4.[1]
The compound has been successfully isolated from several plant species within the Rutaceae family. Notably, it is found in the leaves and stems of various Murraya species, including Murraya alata (Drake), Murraya omphalocarpa, and Murraya paniculata.[2][3][4][5] It has also been identified as a constituent of the peels of pomelo (Citrus grandis).[6][7][8][9] The plants from which this compound is derived are recognized in traditional medicine for a range of therapeutic uses, including the treatment of inflammation, pain, and microbial infections.[1][2]
Review of Existing Biological Data
A comprehensive search of scientific databases reveals a conspicuous absence of biological data for this compound. While numerous compounds isolated alongside this compound from Citrus grandis and Murraya alata have been evaluated for their pharmacological effects, this compound itself is not reported to have been among those tested or to have shown significant activity.
For instance, a key study titled "Anti-Inflammatory and Neuroprotective Constituents from the Peels of Citrus grandis" detailed the isolation of forty compounds, including this compound.[6] The study proceeded to test "most of the isolated compounds" for their ability to inhibit superoxide anion generation and elastase release in human neutrophils, as well as for neuroprotective effects.[6][7] However, the published results, which highlight several other coumarins and flavonoids for their significant bioactivity, make no mention of this compound's performance in these assays.[6][7] This suggests that this compound was either not selected for biological screening or it was tested and found to be inactive.
Similarly, other studies focusing on the anti-inflammatory properties of compounds from Murraya species have not reported the isolation or biological evaluation of this compound.[1] The broader pharmacological activities associated with the source plants—such as cytotoxic, anti-inflammatory, and antioxidant effects—have been attributed to other constituent compounds, primarily alkaloids, other coumarins, and flavonoids.[2][3][4][5]
Unexplored Potential and Future Directions
The lack of biological data for this compound represents a significant knowledge gap. Given that other coumarins isolated from the same plant sources exhibit potent anti-inflammatory and neuroprotective properties, it is plausible that this compound may possess latent therapeutic potential.[1][6]
Future research should prioritize the following:
-
Re-isolation and Purification: Obtain a sufficient quantity of pure this compound for comprehensive biological screening.
-
Broad-Spectrum Bioassays: Evaluate this compound in a wide range of assays, including but not limited to anti-inflammatory, cytotoxic, neuroprotective, antimicrobial, and antioxidant screens.
-
Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.
At present, no experimental protocols or signaling pathway data can be provided for this compound due to the lack of primary research on its biological effects. The scientific community is encouraged to investigate this uncharacterized natural product to determine if it holds any value for future drug development.
References
- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fruit Peels: Food Waste as a Valuable Source of Bioactive Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Pharmacology of Yuehgesin C
An In-depth Analysis of a Novel Coumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C is a natural product belonging to the coumarin class of compounds. It has been isolated from the plant Murraya paniculata, a species known for its rich diversity of bioactive molecules.[1][2][3] Preliminary investigations and the known pharmacological profile of related coumarin compounds suggest that this compound may possess noteworthy anti-inflammatory and neuroprotective properties.[4] This technical guide aims to consolidate the currently available information on the pharmacology of this compound, providing a foundational resource for researchers and professionals in drug development. However, it is important to note that while the compound has been identified, detailed pharmacological studies are still emerging.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₅ | [5] |
| Molecular Weight | 306.35 g/mol | [5] |
| CAS Number | 125072-68-6 | [5] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in organic solvents like ethanol and methanol; less soluble in water. | [4] |
Pharmacology
While specific quantitative data for this compound is not yet widely available in the public domain, the general pharmacological activities of coumarins isolated from Murraya paniculata provide a strong indication of its potential therapeutic effects.
Anti-inflammatory Activity
Coumarins derived from Murraya paniculata have demonstrated significant anti-inflammatory properties.[6] The proposed mechanisms often involve the modulation of key inflammatory pathways. Although direct experimental evidence for this compound is pending, it is hypothesized to follow a similar mechanism of action.
A proposed general workflow for evaluating the anti-inflammatory effects of a novel compound like this compound is outlined below.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Neuroprotective Effects
Extracts from Murraya paniculata have shown potential in memory enhancement and neuroprotection, primarily attributed to their antioxidant and cholinesterase inhibitory activities.[1] A study on the methanolic extract of Murraya paniculata demonstrated inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 68.43 µg/ml.[1] While this data is for a crude extract, it suggests that constituent compounds like this compound may contribute to this effect.
The potential neuroprotective mechanism of action for compounds like this compound is thought to involve the reduction of oxidative stress and the modulation of neuroinflammatory pathways.
Caption: Hypothesized neuroprotective signaling pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not yet published. However, based on standard methodologies for assessing anti-inflammatory and neuroprotective agents, the following outlines potential experimental designs.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS).
-
Incubation: The plate is incubated for another 24 hours.
-
NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.
In Vitro Neuroprotection Assay: Cholinesterase Inhibition
-
Enzyme and Substrate Preparation: Acetylcholinesterase (AChE) and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent and diluted to various concentrations.
-
Reaction Mixture: The reaction is initiated by adding the enzyme, substrate, and varying concentrations of this compound to a 96-well plate. Ellman's reagent (DTNB) is included to detect the product of the enzymatic reaction.
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm.
-
Data Analysis: The percentage of AChE inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
This compound represents a promising natural product with potential therapeutic applications in inflammatory and neurodegenerative disorders. The current body of evidence, largely inferred from the activities of its chemical class and the plant from which it is derived, strongly supports the need for further detailed investigation.
Future research should focus on:
-
Quantitative Pharmacological Studies: Determining the specific IC50 and EC50 values of this compound in various in vitro and in vivo models of inflammation and neurodegeneration.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.
-
In Vivo Efficacy: Conducting robust animal studies to validate the therapeutic potential of this compound in relevant disease models.
The elucidation of these key pharmacological parameters will be crucial for advancing this compound from a promising natural product to a potential clinical candidate.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. Coumarins and flavonoid from Murraya paniculata (L.) Jack: Antibacterial and anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Yuehgesin C experimental protocol for [specific assay]
Please specify the particular assay for which you require a detailed experimental protocol for Yuehgesin C. The current request is for a "[specific assay]," which is a placeholder.
To provide you with an accurate and relevant Application Note and Protocol, please indicate the specific experimental context. For example, are you interested in:
-
Anti-inflammatory assays: (e.g., lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, cytokine expression analysis)
-
Cytotoxicity assays: (e.g., MTT or WST-1 assay against cancer cell lines)
-
Apoptosis assays: (e.g., Annexin V/PI staining, caspase activity assays)
-
Enzyme inhibition assays: (e.g., cyclooxygenase-2 (COX-2) inhibition)
-
Signaling pathway analysis: (e.g., Western blot analysis of proteins in the NF-κB or MAPK signaling pathways)
Once you specify the assay, I can proceed to generate the detailed protocols, data tables, and Graphviz diagrams as requested.
Application Notes and Protocols for Yuehgesin C in Animal Models
A comprehensive search for "Yuehgesin C" in scientific literature and databases has yielded no specific information on a compound with this name. Consequently, detailed application notes and protocols regarding its dosage and administration in animal models cannot be provided at this time.
It is possible that "this compound" may be referred to by an alternative name, could be a very recently discovered compound with limited public information, or there may be a misspelling in the provided topic. The search results did identify other distinct compounds with "C" in their designation, such as "Shancigusin C", "Wuweizisu C", and "Quinochalcone C-Glycosides," but none of these are synonymous with "this compound."
For researchers, scientists, and drug development professionals interested in this area, it is recommended to:
-
Verify the compound name and spelling: Double-check all available internal documentation and literature for the correct chemical identifier or any alternative nomenclature.
-
Consult chemical databases: Perform searches in databases such as PubChem, SciFinder, and Reaxys using the chemical structure if it is known, as this can help identify the compound even if the name varies.
-
Review literature for related compounds: If "this compound" is part of a larger family of compounds, literature on its analogues may provide preliminary insights into potential dosages, administration routes, and experimental designs.
Without specific data on this compound, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams. We recommend providing a corrected or alternative compound name to enable a thorough and accurate literature search to generate the requested detailed scientific content.
Application Notes and Protocols: Yuehgesin C Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuehgesin C is a natural coumarin derivative that has garnered interest within the scientific community. As with any compound intended for in vitro or in vivo studies, the accurate and consistent preparation of stock solutions is a critical first step to ensure reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound to achieve a desired molar concentration in the stock solution.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |
| Molecular Weight | 306.4 g/mol | PubChem[1] |
| Appearance | White to off-white solid | General knowledge |
| Storage (Powder) | -20°C for up to 3 years | General lab protocol |
| Storage (in Solvent) | -80°C for up to 1 year | General lab protocol |
Experimental Protocols
I. Determining this compound Solubility (Empirical Method)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettors and sterile tips
Protocol:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.
-
Add a small, precise volume of the desired solvent (e.g., 100 µL of DMSO or ethanol) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the solid has completely dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until precipitation is observed. This will provide an estimate of the saturation point.
-
If the solid does not dissolve in the initial volume, gradually increase the solvent volume, vortexing thoroughly, until the compound is fully dissolved.
-
Record the final concentration at which the compound is fully dissolved. This will serve as the maximum practical stock concentration for that solvent.
II. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. The final concentration should be adjusted based on the empirically determined solubility and experimental needs.
Materials:
-
This compound (Molecular Weight: 306.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile, filter-barrier tips
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 mM x 0.001 L x 306.4 g/mol = 3.064 mg
Protocol:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.064 mg of this compound powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Once dissolved, briefly centrifuge the tube to collect the entire solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Data Presentation
The following table summarizes the recommended concentrations and storage conditions for this compound stock solutions based on general laboratory best practices for natural product compounds.
| Parameter | Recommendation |
| Recommended Solvents | DMSO, Ethanol |
| Recommended Stock Concentration | 1-10 mM (to be confirmed by solubility testing) |
| Powder Storage | -20°C, desiccated, protected from light |
| Stock Solution Storage | -80°C in single-use aliquots |
| Freeze-Thaw Cycles | Avoid repeated cycles |
Mandatory Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
References
Application Notes and Protocols for Compound K in Colorectal Cancer Research
A Note on the Investigated Compound: Initial searches for "Yuehgesin C" did not yield specific results in the context of disease research. Therefore, these application notes and protocols are based on a well-researched, structurally related ginsenoside, Compound K , which has demonstrated significant anti-cancer properties, particularly in colorectal cancer.
Introduction
Compound K is a key metabolite of ginsenosides, the active components of ginseng. It has garnered considerable attention in oncological research for its potent anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models.[1][2][3] In colorectal cancer, Compound K has been shown to modulate multiple critical signaling pathways, making it a promising candidate for further investigation and drug development.[2] These notes provide an overview of its mechanism of action and detailed protocols for its in vitro evaluation.
Mechanism of Action in Colorectal Cancer
Compound K exerts its anti-cancer effects in colorectal cancer through a multi-targeted approach:
-
Induction of Apoptosis: It promotes programmed cell death by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1.[2] It can also induce the expression of the TRAIL death receptor DR5 on the cell surface.[2]
-
Cell Cycle Arrest: Compound K can induce cell cycle arrest, often at the G1 phase, by downregulating key proteins like cyclin D1.[2]
-
Inhibition of Pro-survival Signaling Pathways: It has been shown to inhibit critical signaling pathways that drive cancer cell growth and survival, including the PI3K/mTOR/p70S6K1 and JAK1/STAT3 pathways.[2]
-
Activation of Stress-related Pathways: Compound K can increase reactive oxygen species (ROS) levels and activate the JNK signaling pathway, leading to autophagy and apoptosis in human colon cancer cells.[2]
-
Inhibition of Metastasis: It can suppress tumor metastasis by inhibiting pathways like NF-κB signaling.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity of compounds with similar mechanisms to Compound K against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | Compound 1 | Compound 2 | Doxorubicin | Cisplatin |
| HCT116 | Colorectal Carcinoma | 22.4 | 0.34 | >50 | 1.175-7.922 |
| HTB-26 | Breast Cancer | 10-50 | 10-50 | 0.131->50 | 1.175-7.922 |
| PC-3 | Prostate Cancer | 10-50 | 10-50 | 0.131->50 | 1.175-7.922 |
| HepG2 | Hepatocellular Carcinoma | 10-50 | 10-50 | 0.131->50 | 1.175-7.922 |
| MCF-7 | Breast Cancer | - | - | 0.131->50 | 1.175-7.922 |
| SK-MEL-28 | Melanoma | - | - | 0.131->50 | 1.175-7.922 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Compound K on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Compound K (dissolved in DMSO)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of Compound K (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by Compound K.
Materials:
-
Colorectal cancer cells
-
Compound K
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound K at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis
This protocol is for examining the effect of Compound K on the expression of key signaling proteins.
Materials:
-
Colorectal cancer cells treated with Compound K
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: A typical workflow for the in vitro assessment of Compound K's anti-cancer activity.
Caption: Key signaling pathways modulated by Compound K in colorectal cancer cells.
References
- 1. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 2. Functional Mechanism of Ginsenoside Compound K on Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional mechanism of Ginsenosides on tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotective Agents: A Case Study with Macluraparishin C
Disclaimer: Initial searches for "Yuehgesin C" did not yield specific results in the context of neuroscience applications, suggesting it may be a compound with limited public research data or a variant name. The following application notes and protocols are provided as a detailed example using Macluraparishin C (MPC) , a novel parishin compound with demonstrated neuroprotective properties, for researchers, scientists, and drug development professionals.
Application Notes: Macluraparishin C in Neuroprotection
Macluraparishin C (MPC) is a polyphenolic glucoside that has shown significant neuroprotective effects against oxidative stress-induced neuronal injury.[1][2] Oxidative stress is a key pathological mechanism in various neurodegenerative diseases and ischemic events.[1][2] MPC offers a promising therapeutic potential by modulating endogenous antioxidant systems and key signaling pathways involved in cell survival and apoptosis.[1]
Primary Applications:
-
Ischemic Stroke: Pre-treatment with MPC has been shown to reduce neuronal cell death in animal models of transient global cerebral ischemia.[1][3]
-
Neurodegenerative Diseases: By combating oxidative stress, MPC may be a valuable agent in models of Alzheimer's disease, Parkinson's disease, and other conditions where neuronal damage is prominent.
-
In Vitro Neurotoxicity Models: MPC effectively protects cultured neuronal cells (e.g., SH-SY5Y) from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[1][2]
Mechanism of Action:
Macluraparishin C exerts its neuroprotective effects through a dual mechanism:
-
Enhancement of the Antioxidant System: MPC upregulates the expression of key antioxidant enzymes, including Superoxide Dismutase 2 (SOD2), Glutathione Peroxidase 1 (GPX1), Glutathione Peroxidase 4 (GPX4), and Catalase (CAT).[1]
-
Modulation of MAPK Signaling: MPC downregulates the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically ERK, JNK, and p38, which are often activated during cellular stress and can lead to apoptosis.[1]
Quantitative Data Summary
The following tables summarize the typical quantitative outcomes observed in studies with Macluraparishin C.
Table 1: In Vitro Neuroprotective Effects of MPC on H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Cell Viability (%) | LDH Release (%) | BDNF mRNA Expression (Fold Change) |
| Control | 100 | 100 | 1.0 |
| H₂O₂ | 55 ± 5 | 180 ± 10 | 0.4 ± 0.1 |
| MPC + H₂O₂ | 85 ± 6 | 115 ± 8 | 0.8 ± 0.2 |
Note: Values are representative and may vary based on experimental conditions.
Table 2: In Vivo Neuroprotective Effects of MPC in a Gerbil Model of Transient Global Cerebral Ischemia (tGCI)
| Treatment Group | Viable Neurons in Hippocampal CA1 (%) | Activated Microglia (Iba-1+ cells/mm²) | Activated Astrocytes (GFAP+ cells/mm²) |
| Sham | 98 ± 2 | 15 ± 3 | 20 ± 4 |
| tGCI | 30 ± 7 | 85 ± 10 | 110 ± 12 |
| MPC + tGCI | 75 ± 8 | 30 ± 5 | 45 ± 7 |
Note: Values are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Model of Oxidative Stress in SH-SY5Y Cells
This protocol describes how to assess the neuroprotective effects of MPC against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Macluraparishin C (MPC)
-
Hydrogen peroxide (H₂O₂)
-
MTT or similar cell viability assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR master mix and primers for BDNF and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed cells in 96-well plates (for viability/LDH assays) or 6-well plates (for RNA extraction) and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with the desired concentrations of MPC for a specified period (e.g., 2 hours). Include a vehicle-only control.
-
Induction of Oxidative Stress: Add H₂O₂ to the media to induce oxidative stress and incubate for the desired time (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay according to the manufacturer's instructions to quantify cell viability.
-
Cytotoxicity: Measure LDH release into the culture medium using an LDH assay kit as an indicator of cell death.[1]
-
Gene Expression: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of Brain-Derived Neurotrophic Factor (BDNF).[1]
-
Protocol 2: In Vivo Model of Transient Global Cerebral Ischemia (tGCI) in Gerbils
This protocol details the induction of tGCI in gerbils and the assessment of MPC's neuroprotective effects.[3]
Materials:
-
Male Mongolian gerbils (e.g., 6 months old, 70-80g)[3]
-
Macluraparishin C (MPC)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for vascular occlusion
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Histology reagents: Cresyl Violet and Fluoro-Jade B stains
-
Immunohistochemistry reagents: Primary antibodies (e.g., anti-Iba-1 for microglia, anti-GFAP for astrocytes) and corresponding secondary antibodies.
Procedure:
-
Animal Groups and MPC Administration: Acclimatize animals for at least one week.[3] Divide them into sham, tGCI, and MPC + tGCI groups. Administer MPC (e.g., intraperitoneally) at a specific time point before inducing ischemia.
-
Induction of tGCI: Anesthetize the gerbils. Make a midline cervical incision and expose the common carotid arteries. Induce ischemia by occluding both arteries with non-traumatic clips for a set duration (e.g., 5 minutes).
-
Reperfusion: Remove the clips to allow blood flow to resume. Suture the incision and monitor the animals during recovery.
-
Tissue Processing: At a predetermined time post-ischemia (e.g., 4 days), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and post-fix them.
-
Histological Analysis:
-
Neuronal Viability (Cresyl Violet Staining): Prepare brain sections and stain with Cresyl Violet to visualize viable neurons in the hippocampal CA1 region.[3]
-
Neurodegeneration (Fluoro-Jade B Staining): Use Fluoro-Jade B staining to identify degenerating neurons.[3]
-
Immunohistochemistry: Perform immunohistochemistry on brain sections to detect activated microglia (Iba-1) and astrocytes (GFAP) as markers of neuroinflammation.[1]
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for Macluraparishin C and a typical experimental workflow.
Caption: Proposed mechanism of Macluraparishin C (MPC) neuroprotection.
Caption: General experimental workflow for assessing neuroprotective agents.
References
- 1. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Fargesin: A Novel Probe for Interrogating PKC-Dependent Inflammatory Signaling
Application Note
Abstract
Fargesin, a lignan isolated from Magnolia fargesii, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for utilizing Fargesin as a chemical tool to investigate the Protein Kinase C (PKC)-dependent activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Its targeted mechanism of action makes it a valuable asset for researchers in immunology, oncology, and drug development seeking to dissect the molecular intricacies of inflammation.
Introduction
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines and chemokines.[1] Fargesin has emerged as a potent inhibitor of these pathways, offering a targeted approach to study their regulation. This compound has been shown to attenuate the expression of key inflammatory mediators by suppressing the nuclear translocation of NF-κB and activator protein-1 (AP-1), a downstream target of the MAPK pathway, in a PKC-dependent manner.[1] These characteristics position Fargesin as an ideal tool for elucidating the upstream regulatory mechanisms of inflammatory signaling.
Mechanism of Action
Fargesin exerts its anti-inflammatory effects by intervening at a critical upstream juncture of the NF-κB and MAPK signaling pathways. Specifically, it has been shown to inhibit the activation of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that, upon activation by stimuli such as phorbol esters (e.g., PMA), phosphorylate a host of downstream targets. This phosphorylation cascade ultimately leads to the activation of the IκB kinase (IKK) complex and MAPKs.
The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3][4] This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][3][4]
Simultaneously, the MAPK cascade, which includes key kinases like c-Jun N-terminal kinase (JNK), is also activated.[5][6] Phosphorylated JNK, in turn, activates the transcription factor AP-1, which collaborates with NF-κB to drive the expression of inflammatory mediators.[1] Fargesin's inhibition of PKC effectively dampens both of these downstream signaling arms.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Fargesin on key inflammatory markers and signaling molecules in PMA-stimulated THP-1 human monocytes.[1]
Table 1: Effect of Fargesin on the Expression of Pro-inflammatory Mediators
| Concentration of Fargesin (µM) | COX-2 Protein Expression (% of Control) | iNOS Protein Expression (% of Control) |
| 0 (PMA only) | 100 | 100 |
| 10 | ~75 | ~80 |
| 20 | ~50 | ~60 |
| 40 | ~25 | ~40 |
Table 2: Effect of Fargesin on the Production of Pro-inflammatory Cytokines and Chemokines
| Concentration of Fargesin (µM) | IL-1β Production (pg/mL) | TNF-α Production (pg/mL) | CCL5 (RANTES) Production (pg/mL) |
| 0 (PMA only) | 350 | 450 | 300 |
| 10 | 280 | 350 | 240 |
| 20 | 200 | 250 | 180 |
| 40 | 120 | 150 | 100 |
Table 3: Effect of Fargesin on the Nuclear Translocation of NF-κB and AP-1
| Concentration of Fargesin (µM) | Nuclear p65 (NF-κB) (% of Control) | Nuclear c-Fos (AP-1) (% of Control) | Nuclear c-Jun (AP-1) (% of Control) |
| 0 (PMA only) | 100 | 100 | 100 |
| 10 | ~80 | ~85 | ~80 |
| 20 | ~55 | ~60 | ~50 |
| 40 | ~30 | ~40 | ~30 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: THP-1 human monocytic cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Fargesin Preparation: Dissolve Fargesin in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Experimental Procedure:
-
Seed THP-1 cells in appropriate culture plates.
-
Pre-treat the cells with varying concentrations of Fargesin for 1-2 hours.
-
Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for the desired time period (e.g., 24 hours for protein expression studies).
-
Include appropriate controls: untreated cells, cells treated with DMSO vehicle control, and cells treated with PMA alone.
-
Protocol 2: Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for COX-2, iNOS, p65, c-Fos, c-Jun, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Chemokine Production
-
Sample Collection: After the treatment period, collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for the quantification of human IL-1β, TNF-α, and CCL5 (RANTES).
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples, incubation times, and washing steps.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of the cytokines and chemokines in the samples by interpolating from the standard curve.
Protocol 4: Immunofluorescence Assay for Nuclear Translocation
-
Cell Seeding and Treatment: Seed THP-1 cells on sterile glass coverslips in a 24-well plate and perform the treatments as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against p65, c-Fos, or c-Jun overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear localization of the target proteins.
Visualizations
Figure 1. Mechanism of Fargesin Action.
Figure 2. Western Blot Workflow.
Conclusion
Fargesin represents a valuable pharmacological tool for the targeted investigation of the PKC-dependent NF-κB and MAPK signaling pathways. Its ability to potently inhibit the production of a wide range of pro-inflammatory mediators makes it an excellent candidate for studies aimed at dissecting the molecular mechanisms of inflammation and for the initial stages of anti-inflammatory drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Fargesin in their experimental designs.
References
- 1. Fargesin exerts anti-inflammatory effects in THP-1 monocytes by suppressing PKC-dependent AP-1 and NF-ĸB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ERK/MAPK signalling pathway and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Detection of Brazilin
Note: Initial searches for "Yuehgesin C" did not yield specific analytical methods in published literature. It is possible that this is a novel, rare, or proprietary compound name. This document will focus on Brazilin , a major, well-characterized bioactive compound found in the heartwood of Caesalpinia sappan L. The methodologies presented here are applicable for the quality control, standardization, and pharmacokinetic analysis of C. sappan extracts and derived products.
Introduction
Brazilin is a red pigment and a key bioactive isoflavonoid isolated from the heartwood of Caesalpinia sappan L. (sappanwood). This plant has a long history of use in traditional medicine for promoting blood circulation and for its anti-inflammatory properties.[1] Brazilin itself has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[2][3] Its therapeutic potential is linked to its ability to modulate key cellular signaling pathways.[4][5] Accurate and reliable quantification of Brazilin is crucial for the standardization of herbal extracts, quality control of commercial products, and for preclinical and clinical research. This document provides detailed protocols for the analysis of Brazilin using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely used and robust method.
Analytical Methodologies Overview
The quantification of Brazilin in various matrices is predominantly achieved using chromatographic techniques.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the most common method for Brazilin quantification. It offers good selectivity, sensitivity, and reproducibility. Separation is typically achieved on a C18 reversed-phase column with detection at approximately 280 nm.[6][7]
-
Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, serves as a simpler and more cost-effective method for quantification and is suitable for quality control and fingerprinting of herbal extracts.[1]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice. It allows for very low detection limits and is ideal for pharmacokinetic studies.
This note will focus on providing a detailed protocol for the widely accessible HPLC-UV method.
General Analytical Workflow
The process for analyzing Brazilin from a solid plant matrix to final quantification follows a standardized workflow. The diagram below illustrates the key steps involved in the process.
Experimental Protocols
Protocol 1: Quantification of Brazilin in C. sappan Heartwood by HPLC-UV
This protocol details a validated method for determining the Brazilin content in dried sappanwood extract.
A. Principle Brazilin is extracted from the powdered plant material using a suitable solvent. The resulting extract is then analyzed by reversed-phase HPLC. Brazilin is separated from other matrix components on a C18 column and quantified using a UV detector at its absorption maximum. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from a certified reference standard.
B. Materials and Reagents
-
Brazilin certified reference standard (CRS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial, ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
Caesalpinia sappan heartwood, dried and powdered
-
0.45 µm syringe filters
C. Sample Preparation (Reflux Extraction)
-
Accurately weigh 10 g of powdered C. sappan heartwood into a round-bottom flask.[6]
-
Add 200 mL of 95% ethanol to the flask.[6]
-
Perform extraction under reflux for 1-2 hours.[8]
-
Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude dried extract.
-
Accurately weigh a portion of the dried extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
D. Standard Solution Preparation
-
Prepare a stock solution of Brazilin CRS at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 2.5 to 100 µg/mL.[6][7]
E. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of 0.3% aqueous Acetic Acid (A) and Acetonitrile (B).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30 °C.
F. Data Analysis
-
Generate a calibration curve by plotting the peak area of the Brazilin standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the coefficient of determination (r²).
-
Inject the prepared sample extract.
-
Identify the Brazilin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Brazilin in the sample using the regression equation from the calibration curve.
Method Validation and Performance
Analytical methods must be validated to ensure they are fit for purpose. Key validation parameters from published methods for Brazilin analysis are summarized below.
| Parameter | Method | Result | Reference |
| Linearity (r²) | HPLC-UV | > 0.999 | [6] |
| Limit of Detection (LOD) | HPLC-UV | 0.0095 µg/mL | [9] |
| TLC-Densitometry | 0.02 µ g/spot | [1] | |
| Limit of Quantification (LOQ) | HPLC-UV | 0.0287 µg/mL | [9] |
| TLC-Densitometry | 0.06 µ g/spot | [1] | |
| Accuracy (% Recovery) | HPLC-UV | 93.67% | [6] |
| TLC-Densitometry | 98.10% | [1] | |
| Precision (%RSD) | HPLC-UV (Intra-day) | < 2% | [6][7] |
| HPLC-UV (Inter-day) | < 4% | [6] |
LOD and LOQ are defined as the lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10][11]
Relevant Signaling Pathway
Brazilin exerts its biological effects by modulating intracellular signaling pathways. Its anti-inflammatory activity, for instance, is well-documented to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Frontiers | Article review: Brazilin as potential anticancer agent [frontiersin.org]
- 3. Brazilin Content, Color Stability, and Antioxidant Activity of Sappan Wood (Caesalpinia Sappan L.) Traditional Drink by Different Blanching and Drying Methods | Trends in Sciences [tis.wu.ac.th]
- 4. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. thaiscience.info [thaiscience.info]
- 8. jocpr.com [jocpr.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced Delivery Systems of Therapeutic Agents
Introduction
The development of effective drug delivery systems is paramount to enhancing the therapeutic efficacy and safety profile of novel chemical entities. These systems aim to control the rate, time, and place of drug release in the body, thereby maximizing the drug's therapeutic benefit while minimizing off-target effects. This document provides a generalized framework for the application and protocol development of advanced delivery systems for a hypothetical therapeutic agent, hereafter referred to as "Compound Y." The principles and methodologies outlined herein are applicable to various nanoparticle, liposomal, and hydrogel-based formulations and are intended for researchers, scientists, and drug development professionals.
1. Nanoparticle-Based Delivery Systems
Nanoparticles offer a versatile platform for drug delivery due to their small size, large surface area-to-volume ratio, and the ability to be functionalized for targeted delivery.[1][2]
1.1. Quantitative Data Summary
The following table summarizes the key physicochemical properties of a hypothetical Compound Y-loaded nanoparticle formulation.
| Parameter | Value | Method of Analysis |
| Formulation | ||
| Compound Y Concentration | 1 mg/mL | HPLC |
| Polymer Concentration | 10 mg/mL | - |
| Characterization | ||
| Particle Size (Z-average) | 150 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 2 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | 85 ± 3% | Ultracentrifugation & HPLC |
| Drug Loading | 8.5 ± 0.3% | Ultracentrifugation & HPLC |
| In Vitro Release | ||
| Burst Release (first 2h) | 15 ± 2% | Dialysis Method |
| Sustained Release (at 24h) | 60 ± 5% | Dialysis Method |
1.2. Experimental Protocols
1.2.1. Preparation of Compound Y-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of Compound Y in 5 mL of a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours to obtain a powdered form for long-term storage.
1.2.2. Characterization of Nanoparticles
-
Particle Size and PDI: Disperse the nanoparticles in deionized water and analyze using a Dynamic Light Scattering (DLS) instrument.
-
Zeta Potential: Measure the surface charge of the nanoparticles dispersed in a suitable buffer (e.g., 10 mM NaCl) using Laser Doppler Velocimetry.
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation.
-
Measure the concentration of free Compound Y in the supernatant using a validated HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
1.3. Visualization
2. Liposomal Delivery Systems
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[3][4][5] Their biocompatibility and structural versatility make them attractive drug carriers.[3][4]
2.1. Quantitative Data Summary
The table below presents the characteristics of a hypothetical Compound Y-loaded liposomal formulation.
| Parameter | Value | Method of Analysis |
| Formulation | ||
| Lipid Composition | Phosphatidylcholine:Cholesterol (2:1 molar ratio) | - |
| Compound Y Concentration | 2 mg/mL | HPLC |
| Characterization | ||
| Vesicle Size (Z-average) | 120 ± 10 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.20 ± 0.03 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 75 ± 5% | Size Exclusion Chromatography & HPLC |
| In Vitro Stability | ||
| Size Change in 50% Serum (24h) | < 10% | Dynamic Light Scattering (DLS) |
| Drug Leakage in 50% Serum (24h) | < 15% | Dialysis Method |
2.2. Experimental Protocols
2.2.1. Preparation of Compound Y-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and Compound Y (if hydrophobic) in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (containing Compound Y if hydrophilic) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).
-
Purification: Remove unencapsulated Compound Y by size exclusion chromatography or dialysis.
2.2.2. In Vitro Drug Release Study
-
Place a known amount of the liposomal formulation in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of Compound Y in the collected samples using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
2.3. Visualization
3. Hydrogel-Based Delivery Systems
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids, making them suitable for sustained drug delivery.[6][7][8]
3.1. Quantitative Data Summary
The following table outlines the properties of a hypothetical injectable, in-situ forming hydrogel for the delivery of Compound Y.
| Parameter | Value | Method of Analysis |
| Formulation | ||
| Polymer Concentration | 15% w/v | - |
| Compound Y Loading | 5 mg/g of hydrogel | - |
| Characterization | ||
| Gelation Time | < 5 minutes at 37°C | Vial Inversion Test |
| Swelling Ratio | 800 ± 50% | Gravimetric Method |
| Mechanical Strength (Storage Modulus) | 1.5 ± 0.2 kPa | Rheometry |
| In Vitro Release | ||
| Cumulative Release at Day 7 | 70 ± 6% | Sample and Separate Method |
3.2. Experimental Protocols
3.2.1. Preparation of a Thermosensitive Hydrogel
-
Synthesize or procure a thermosensitive polymer (e.g., a poloxamer or a custom-synthesized copolymer).
-
Cool the polymer solution to 4°C to ensure it is in a liquid state.
-
Disperse Compound Y into the cold polymer solution with gentle mixing until a homogenous formulation is achieved.
-
The formulation remains a liquid at low temperatures and forms a gel upon injection and warming to body temperature (37°C).
3.2.2. Rheological Analysis
-
Use a rheometer with a temperature-controlled plate.
-
Place the liquid hydrogel formulation onto the lower plate at 4°C.
-
Perform a temperature sweep from 4°C to 40°C at a constant frequency and strain.
-
Monitor the storage modulus (G') and loss modulus (G''). The gelation point is typically identified as the temperature at which G' exceeds G''.
3.3. Visualization
References
- 1. Recent advances of novel targeted drug delivery systems based on natural medicine monomers against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymer Encapsulated Liposomes for Oral Co-Delivery of Curcumin and Hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal delivery enhances absorption of vitamin C into plasma and leukocytes: a double-blind, placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in hydrogel delivery systems for tissue regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Experimental Concentrations of Novel Compounds
Disclaimer: Preliminary searches for "Yuehgesin C" did not yield sufficient public data regarding its specific experimental usage, concentration-dependent effects, or established signaling pathways. The following guide is a generalized framework designed to assist researchers in optimizing the experimental concentration of a novel compound, referred to herein as "Compound Y." The principles, protocols, and troubleshooting steps are based on standard laboratory practices for drug development and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the experimental concentration for Compound Y?
A1: The initial step is to perform a dose-response curve to determine the compound's cytotoxic or effective concentration range in your specific cell line. This is commonly achieved using a cell viability assay, such as the MTT, MTS, or PrestoBlue™ assay. The goal is to identify the concentration that produces the desired biological effect without inducing significant cell death, unless cytotoxicity is the intended outcome.
Q2: How should I prepare my stock solution of Compound Y?
A2: The preparation of a stock solution depends on the solubility of Compound Y. It is crucial to use a high-purity solvent in which the compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol. Prepare a high-concentration primary stock (e.g., 10-50 mM) that can be aliquoted and stored under appropriate conditions (typically -20°C or -80°C) to maintain stability. Subsequent dilutions should be made in cell culture media immediately before use. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q3: For how long should I treat my cells with Compound Y?
A3: The optimal treatment duration is experiment-dependent. For signaling pathway studies, short-term incubations (e.g., 15 minutes to 6 hours) may be sufficient to observe changes in protein phosphorylation. For cell proliferation or apoptosis assays, longer-term treatments (e.g., 24, 48, or 72 hours) are typically required. A time-course experiment is recommended to determine the ideal endpoint for your specific assay.
Troubleshooting Guide
Issue 1: I am not observing any effect of Compound Y on my cells.
-
Possible Cause 1: Inappropriate Concentration Range. The concentrations tested may be too low.
-
Solution: Perform a broader dose-response study, extending to higher concentrations (e.g., up to 100 µM). Ensure that the compound's solubility in the final culture medium is not exceeded.
-
-
Possible Cause 2: Compound Instability. Compound Y may be degrading in the culture medium or under storage conditions.
-
Solution: Verify the stability of the compound under experimental conditions. Prepare fresh dilutions from a new stock aliquot for each experiment. Consider the half-life of the compound in aqueous solutions if this information is available.
-
-
Possible Cause 3: Insufficient Treatment Time. The biological effect may require a longer incubation period to become apparent.
-
Solution: Conduct a time-course experiment, assessing the endpoint at multiple time points (e.g., 6, 12, 24, and 48 hours).
-
Issue 2: I am observing high levels of cell death even at low concentrations.
-
Possible Cause 1: High Solvent Concentration. The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.
-
Solution: Ensure the final solvent concentration in the culture medium is low and non-toxic, typically ≤ 0.1% (v/v). Remember to include a vehicle control with the equivalent solvent concentration.
-
-
Possible Cause 2: Compound Precipitation. The compound may be precipitating out of solution at higher concentrations, leading to non-specific cytotoxicity.
-
Solution: Visually inspect the culture wells for any precipitate after adding the compound. Determine the solubility limit of Compound Y in your culture medium. If precipitation is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.
-
Data Presentation
Table 1: Dose-Response of Compound Y on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.7 ± 4.8 |
| 5 | 75.3 ± 6.2 |
| 10 | 52.1 ± 5.5 |
| 25 | 24.8 ± 3.9 |
| 50 | 5.6 ± 2.1 |
From this data, an IC50 (the concentration that inhibits 50% of cell viability) can be calculated. For subsequent mechanistic studies, concentrations below the IC50 (e.g., 1-10 µM) are often selected.
Table 2: Solubility of Compound Y
| Solvent | Maximum Solubility (mM) |
| DMSO | 100 |
| Ethanol | 25 |
| PBS (pH 7.4) | < 0.1 |
| DMEM + 10% FBS | 0.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound Y in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Compound Y. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the selected non-toxic concentrations of Compound Y for a short duration (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target signaling protein (e.g., phospho-Akt, total-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for optimizing Compound Y concentration.
Caption: Troubleshooting logic for a lack of compound effect.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Compound Y.
Technical Support Center: Yuehgesin C Experiments
Important Notice: Initial searches for "Yuehgesin C" did not yield specific information on a compound with this name. The information presented below is based on common experimental platforms and signaling pathways investigated for novel anti-cancer compounds and is intended to serve as a representative example of a technical support guide. Should you be working with a different compound, please provide the correct name for a more tailored response.
This guide provides troubleshooting for common problems encountered during in vitro experiments with novel anti-cancer compounds, with a focus on cell viability assays, signaling pathway analysis, and experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Inconsistent results in cell viability assays (e.g., MTT, XTT). | - Cell seeding density variability.- Uneven compound distribution in wells.- Contamination (mycoplasma, bacteria, fungi).- Reagent instability or improper storage. | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for seeding and treatment.- Mix well by gentle pipetting after adding the compound.- Regularly test cell lines for mycoplasma contamination.- Aliquot and store reagents according to manufacturer's instructions. |
| 2. No significant effect of the compound on cell viability. | - Compound insolubility or degradation.- Incorrect dosage range.- Cell line resistance.- Insufficient incubation time. | - Check the solubility of the compound in the chosen solvent and culture medium.- Perform a dose-response study with a wider concentration range.- Use a sensitive and a resistant cell line as controls.- Conduct a time-course experiment (e.g., 24h, 48h, 72h). |
| 3. Difficulty in detecting changes in protein expression via Western Blot. | - Low protein expression levels.- Poor antibody quality.- Inefficient protein transfer.- Inappropriate lysis buffer. | - Increase the amount of protein loaded.- Use a positive control to validate antibody performance.- Optimize transfer time and voltage.- Use a lysis buffer containing protease and phosphatase inhibitors. |
| 4. High background in immunofluorescence staining. | - Non-specific antibody binding.- Insufficient washing.- Autofluorescence of cells or medium. | - Include a blocking step with serum from the secondary antibody host species.- Increase the number and duration of washing steps.- Use a mounting medium with an anti-fading agent. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways & Logical Relationships
Many anti-cancer compounds are investigated for their effects on key signaling pathways that regulate cell proliferation, survival, and apoptosis. A common hypothetical mechanism involves the inhibition of a pro-survival pathway, such as the PI3K/Akt pathway, leading to the activation of apoptotic caspases.
Caption: Hypothetical signaling pathway of this compound.
The diagram above illustrates a potential mechanism where "this compound" inhibits the Akt signaling pathway, a key regulator of cell survival. This inhibition prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad (a member of the Bcl-2 family), leading to the activation of the intrinsic apoptotic cascade.
Caption: General experimental workflow for in vitro compound testing.
This workflow outlines the typical sequence of experiments for evaluating the efficacy of a novel compound. Following cell culture and treatment, parallel assays for cell viability and protein expression are often conducted to obtain a comprehensive understanding of the compound's biological effects.
improving the stability of Yuehgesin C in solution
Technical Support Center: Yuehgesin C
Disclaimer: Initial searches for "this compound" did not yield specific stability and degradation data. The following guide is based on the physicochemical properties of (R)-Yuehgesin C[1] and general principles for improving the stability of natural compounds in solution. The experimental protocols and quantitative data are illustrative and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?
A1: Degradation of natural compounds like this compound in solution can be attributed to several factors:
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.
-
Hydrolysis: this compound contains an ester group, which is susceptible to hydrolysis, especially at non-neutral pH.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that break down the molecule.
-
Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.
-
Solvent Effects: The choice of solvent can influence the stability of the compound.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on its calculated XLogP3-AA of 2.4[1], this compound is moderately lipophilic. For initial solubilization, organic solvents such as DMSO, ethanol, or methanol are recommended. For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological assays.
Q3: How should I store my this compound solutions to maximize stability?
A3: To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider degassing the solvent to remove dissolved oxygen or storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Solubility in Aqueous Buffers
Symptoms:
-
Precipitation is observed when diluting the organic stock solution into an aqueous buffer.
-
The desired concentration in the aqueous buffer cannot be achieved.
Possible Causes:
-
This compound has limited aqueous solubility due to its lipophilic nature.
-
The pH of the buffer may not be optimal for solubility.
Solutions:
-
Co-solvents: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, always check the tolerance of your experimental system to the co-solvent.
-
pH Adjustment: Systematically vary the pH of your aqueous buffer to determine the pH at which this compound has the highest solubility.
-
Use of Solubilizing Agents: Consider the use of cyclodextrins or other solubilizing excipients to enhance aqueous solubility.[2][3]
Issue 2: Rapid Degradation in Solution
Symptoms:
-
Loss of biological activity over a short period.
-
Appearance of new peaks and a decrease in the parent compound peak in HPLC analysis.
Possible Causes:
-
Hydrolysis of the ester linkage.
-
Oxidation of the molecule.
-
Photodegradation.
Solutions:
-
pH Optimization: Determine the pH of maximum stability by conducting a stability study across a range of pH values.
-
Addition of Antioxidants: Include antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) in the solution to prevent oxidative degradation.
-
Light Protection: Ensure that all manipulations and storage of the this compound solution are performed under light-protected conditions.
-
Encapsulation: For in vivo or cell culture applications, consider liposomal encapsulation to protect the compound from degradation and improve its bioavailability.[4][5]
Experimental Protocols
Protocol 1: Determining the pH-Stability Profile of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 9.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into each buffer to a final concentration of 100 µM.
-
Divide each solution into two sets of aliquots: one for storage at room temperature (25°C) and the other for storage at 4°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining percentage of this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate constant. The pH with the lowest degradation rate is the pH of maximum stability.
Data Presentation
Table 1: Illustrative pH-Stability Data for this compound at 25°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 3.0 | 0.085 | 8.15 |
| 5.0 | 0.021 | 33.01 |
| 7.0 | 0.045 | 15.40 |
| 7.4 | 0.062 | 11.18 |
| 9.0 | 0.150 | 4.62 |
Note: These are example data and may not reflect the actual stability of this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: Troubleshooting workflow for this compound instability issues.
Potential Degradation Pathways for this compound
Caption: Potential degradation pathways for this compound in solution.
References
- 1. (R)-YuehgesinC | C17H22O5 | CID 86310823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds [mdpi.com]
- 4. Improving solubility and chemical stability of natural compounds for medicinal use by incorporation into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Yuehgesin C Assay Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Yuehgesin C cellular assay. Our aim is to help you identify and resolve sources of variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does the assay work?
A1: this compound is a potent and selective inhibitor of Yueh-Kinase, a critical enzyme in the pro-survival signaling pathway of various cancer cell lines. The this compound assay is a cell-based immunoassay that quantifies the inhibitory effect of this compound by measuring the phosphorylation of "Substrate-P," a direct downstream target of Yueh-Kinase. A decrease in the phosphorylated Substrate-P signal indicates successful inhibition of Yueh-Kinase by this compound.
Q2: My assay results show high variability between replicate wells. What are the common causes?
A2: High variability between replicates is a frequent issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary source of variability. Ensure your cell suspension is homogenous and that you use proper pipetting techniques.[1][2]
-
Edge Effects: Wells on the perimeter of the microplate are susceptible to temperature and humidity gradients, leading to increased evaporation and altered cell growth.[1][2]
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, including this compound, lysis buffer, or antibodies, can significantly impact results.[1]
Q3: I am observing a weak or no signal in my assay. What should I check?
A3: A weak or absent signal can be due to several factors related to the cells, reagents, or the experimental procedure itself:
-
Suboptimal Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and plated at the optimal density.[3]
-
Inactive Yueh-Kinase Pathway: The Yueh-Kinase pathway may not be sufficiently active in your cell line. Consider stimulating the pathway with an appropriate agonist if applicable.
-
Reagent Issues: Antibodies may have lost activity due to improper storage or multiple freeze-thaw cycles. The detection substrate could also be expired or prepared incorrectly.
Q4: The background signal in my negative control wells is too high. How can I reduce it?
A4: High background can mask the specific signal from your assay. Here are some potential causes and solutions:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. Try increasing the concentration of your blocking agent or testing a different blocking buffer.[1]
-
Insufficient Washing: Residual unbound antibodies can lead to a high background. Increase the number or duration of wash steps.
-
Autofluorescence: If you are using a fluorescence-based detection method, the cells themselves or components in the media might be autofluorescent.[4]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | - Ensure a single-cell suspension before plating by gentle pipetting. - Mix the cell suspension between plating each set of replicates. - Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even settling.[1] |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the perimeter wells with sterile water or media to create a humidity barrier.[1][2] |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent timing and technique for all reagent additions. |
Issue 2: Weak or No Signal
| Possible Cause | Recommended Solution |
| Low Cell Number | - Perform a cell titration experiment to determine the optimal seeding density that yields a robust signal-to-noise ratio. |
| Inactive Signaling Pathway | - Confirm the expression and activity of Yueh-Kinase in your chosen cell line. - If applicable, stimulate cells with a known agonist to activate the pathway before adding this compound. |
| Suboptimal Antibody Concentration | - Titrate the primary and secondary antibodies to find the optimal concentrations that provide a strong signal with low background. |
| Inefficient Cell Lysis | - Ensure the lysis buffer contains phosphatase inhibitors to protect the phosphorylated state of Substrate-P.[5] - Optimize the incubation time and temperature for cell lysis. |
Issue 3: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). For phosphorylated protein detection, BSA is often preferred over milk, as milk contains casein, a phosphoprotein that can increase background.[6] |
| Cross-reactivity of Secondary Antibody | - Run a control with only the secondary antibody to check for non-specific binding. - Consider using a pre-adsorbed secondary antibody. |
| Over-exposure (Chemiluminescence) | - Reduce the exposure time when imaging the blot or plate. - Use a more dilute substrate solution. |
Experimental Protocols
Protocol: this compound Phospho-Substrate-P Cellular Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and assess viability using trypan blue.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10⁴ cells/well) and incubate overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Remove the culture medium from the cells and replace it with the this compound dilutions.
-
Include vehicle control (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5]
-
Incubate on ice for 20 minutes with gentle shaking.
-
-
Immunoassay:
-
Transfer the cell lysates to a pre-coated ELISA plate (coated with a capture antibody for total Substrate-P).
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer (e.g., TBST).
-
Add the primary antibody against phosphorylated Substrate-P and incubate for 2 hours.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times.
-
Add the detection substrate and measure the signal using a plate reader.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Yueh-Kinase Signaling Pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for the this compound cellular assay.
Troubleshooting Logic
Caption: A logical workflow to diagnose and resolve common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Common Pitfalls in Phosphoproteomics Experiments—And How to Avoid Them - Creative Proteomics [creative-proteomics.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Yuehgesin C off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for identifying and mitigating potential off-target effects of the novel natural product, Yuehgesin C.
FAQs: Getting Started with this compound
Q1: What are off-target effects and why are they a concern for a new natural product like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to proteins other than its intended therapeutic target. For new natural products, the full spectrum of biological interactions is often unknown. These unintended interactions can lead to unexpected cellular responses, toxicity, or side effects, making it crucial to identify and characterize them early in the research and development process.[1] Understanding off-target effects is essential for accurately interpreting experimental data and ensuring the safety and efficacy of a potential therapeutic agent.
Q2: What is the difference between polypharmacology and off-target effects?
A2: The terms are related but have different connotations.
-
Off-target effects generally refer to interactions that cause undesirable or toxic side effects.
-
Polypharmacology refers to a single drug interacting with multiple targets. This can be unintentional and lead to side effects, or it can be a desirable property where engaging multiple targets contributes to the drug's therapeutic efficacy, particularly for complex diseases.
For this compound, it is critical to determine whether multi-target interactions are beneficial or detrimental.
Q3: At what stage of my research on this compound should I investigate off-target effects?
A3: Off-target screening should be initiated as early as possible, ideally during the lead optimization phase. Early identification of potential off-target interactions can save significant time and resources.[2][3] Computational predictions can be performed as soon as the structure of this compound is known, followed by experimental validation as you proceed with in vitro and in vivo studies.
Troubleshooting Guide: Identifying Potential Off-Target Effects
This guide provides a systematic approach to identifying the molecular targets of this compound, a process often referred to as target deconvolution.[4]
Problem: You observe a cellular phenotype or toxicity that is inconsistent with the presumed on-target mechanism of this compound.
Solution Workflow: Follow these steps to identify potential off-targets.
Caption: Workflow for this compound off-target identification.
Step 1: Computational (In Silico) Prediction
Before beginning costly and time-consuming wet-lab experiments, use computational tools to predict potential off-targets for this compound. These methods use the chemical structure of this compound to predict interactions with known proteins.[2][3][5][6][7][8]
-
Similarity-Based Methods: Tools like Similarity Ensemble Approach (SEA) compare the structure of this compound to libraries of compounds with known targets.[8]
-
Docking-Based Methods: Molecular docking simulations can predict how this compound might bind to the 3D structures of various proteins.
-
Machine Learning Algorithms: More advanced platforms use machine learning to predict a wide range of potential interactions.[2][8]
Step 2: In Vitro Screening
Use the list of putative off-targets from computational predictions to guide your in vitro screening. If no computational data is available, broad screening panels are recommended.
-
Broad Panel Screening: Screen this compound against large panels of proteins, such as kinase or GPCR panels. This is a common strategy in the pharmaceutical industry to identify off-target activities early.[1]
-
Protein Microarrays: These arrays contain thousands of purified human proteins immobilized on a slide.[9][10][11] By exposing the array to a labeled version of this compound, you can identify direct binding partners in a high-throughput manner.[12][13]
Step 3: Target Validation in a Biological Context
Confirm the interactions identified in vitro using methods that "fish" for targets directly from a complex biological sample, like a cell lysate.
-
Affinity Chromatography followed by Mass Spectrometry: This is a classic and powerful method for target identification.[14] An appropriately modified version of this compound is immobilized on a solid support (beads) and used as "bait" to capture binding proteins from a cell lysate.[14][15] The captured proteins are then identified by mass spectrometry.
-
Genetic Approaches (e.g., CRISPR Screens): CRISPR-based screens can identify genes that, when knocked out or overexpressed, alter the sensitivity of cells to this compound.[16] This can reveal the cellular pathways affected by the compound and point towards potential off-targets.
Experimental Protocols
Protocol 1: Photo-Affinity Pulldown Assay
This protocol uses a modified version of this compound (containing a photoreactive group and a biotin tag) to covalently link to and pull down its binding partners.[15]
-
Probe Synthesis: Synthesize a this compound analog with a photoreactive group (e.g., a diazirine) and a biotin tag for affinity purification. Ensure the modification does not abrogate the biological activity of the parent compound.
-
Cell Lysate Preparation: Culture relevant cells and prepare a native protein lysate using a mild lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with the this compound photo-affinity probe (and a vehicle control in a separate sample).
-
UV Crosslinking: Expose the samples to UV light (typically 365 nm) to induce covalent crosslinking between the probe and its binding partners.[15]
-
Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotin-tagged probe-protein complexes.[15] Incubate for 1-2 hours.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Elution: Elute the captured proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins using silver or Coomassie staining. Excise bands that are unique to the probe-treated sample and identify them using mass spectrometry (LC-MS/MS).
Protocol 2: Protein Microarray Screening
This protocol provides a general workflow for screening this compound against a commercially available human protein microarray.
-
Probe Preparation: this compound must be labeled with a fluorescent dye or another detectable tag. It is crucial to verify that the labeled compound retains its primary activity.
-
Array Blocking: Block the protein microarray slide according to the manufacturer's instructions to prevent non-specific binding.
-
Probe Incubation: Incubate the blocked microarray with the labeled this compound probe at the desired concentration. Include a control incubation with the label alone.
-
Washing: Wash the slide thoroughly to remove the unbound probe.
-
Signal Detection: Scan the microarray slide using a suitable fluorescence scanner to detect spots where the labeled probe has bound.
-
Data Analysis: Identify the proteins corresponding to the fluorescent "hits." The signal intensity can provide a qualitative measure of binding affinity. Follow-up with secondary assays to validate these hits.
Data Presentation: Hypothetical this compound Activity Profile
After identifying potential off-targets, it is crucial to quantify the binding affinity or functional activity of this compound against both the intended on-target and the identified off-targets. This data helps in assessing the selectivity of the compound.
| Target | Target Class | Activity Metric | Value (nM) | Selectivity vs. On-Target |
| Target A (On-Target) | Kinase | IC50 | 50 | - |
| Target B (Off-Target) | Kinase | IC50 | 850 | 17-fold |
| Target C (Off-Target) | Ion Channel | Kᵢ | 2,500 | 50-fold |
| Target D (Off-Target) | GPCR | Kᵢ | >10,000 | >200-fold |
Table 1: Hypothetical activity profile of this compound. A selectivity window of at least 100-fold is often desired for a clean pharmacological tool.
Signaling Pathway & Off-Target Visualization
Caption: Hypothetical on-target vs. off-target signaling pathways for this compound.
FAQs: Mitigating Off-Target Effects
Q4: I have identified and validated an off-target for this compound. What are my next steps?
A4: Once an off-target is confirmed, you should:
-
Assess the Consequences: Determine if the off-target interaction is likely to cause toxicity or if it could potentially contribute to the therapeutic effect.
-
Establish a Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand which parts of the molecule are responsible for binding to the on-target versus the off-target.[17]
-
Rational Drug Design: Use the SAR data to guide the chemical modification of this compound to design new analogs with improved selectivity.[1] The goal is to reduce binding to the off-target while maintaining or improving affinity for the on-target.
Q5: How can I chemically modify this compound to reduce its off-target effects?
A5: Structural modification is a key strategy to improve the selectivity of natural products.[17] This can involve:
-
Removing or altering functional groups that are found to be critical for off-target binding but not for on-target activity.
-
Introducing new functional groups that enhance interactions with the on-target protein, thereby increasing the selectivity ratio.
-
Simplifying the molecular scaffold to remove non-essential parts of the structure that may contribute to off-target binding.[17]
Q6: Can off-target effects ever be beneficial?
A6: Yes. Sometimes, an identified "off-target" effect can contribute positively to the overall therapeutic profile of a compound (desirable polypharmacology). It could also present an opportunity for drug repurposing, where a compound designed for one target is found to be effective for a different disease via an initially unintended target. A thorough characterization of all of this compound's interactions is key to fully understanding its therapeutic potential.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 5. nemo.upf.edu [nemo.upf.edu]
- 6. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 7. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Drug Screening | Creative Diagnostics [creative-diagnostics.com]
- 10. Protein Microarray - Creative Biolabs [creative-biolabs.com]
- 11. protein microarray_k.b institute (m.pharm pharmacology) .pptx [slideshare.net]
- 12. Establishment and validation of a drug-target microarray for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 15. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yuehgesin C Treatment Protocols
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for scientific literature and experimental data regarding "Yuehgesin C" has yielded limited publicly available information. While the compound "(R)-YuehgesinC" is documented in chemical databases with the formula C17H22O5 and is known to be a natural product found in Murraya paniculata[1], there is a significant lack of published research on its biological activity, mechanism of action, and effects on signaling pathways.
Due to this absence of foundational scientific data, we are unable to provide the detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, and experimental protocols as originally requested. The creation of such a resource requires a solid understanding of the compound's biological function, which is not yet established in the scientific community.
To develop the requested content, the following information on this compound would be essential:
-
Mechanism of Action: A clear understanding of how this compound exerts its effects at a molecular level.
-
Signaling Pathways: Identification of the specific cellular signaling cascades that are modulated by this compound.
-
Experimental Data: Published results from in vitro and in vivo studies, including dose-response curves, cytotoxicity assays, and efficacy studies in relevant models.
-
Established Protocols: Peer-reviewed and validated methods for the use of this compound in experimental settings.
Without this critical information, any attempt to create troubleshooting guides or experimental protocols would be speculative and could lead to inaccurate and unreliable scientific practices.
We are committed to providing accurate and valuable resources to the research community. As new data on this compound becomes available through future research and publications, we will be able to develop the comprehensive technical support center you have requested. We encourage researchers working with this compound to publish their findings to advance the collective understanding of its properties and potential applications.
References
Technical Support Center: Yuehgesin C In Vitro Cytotoxicity
Welcome to the technical support center for researchers working with Yuehgesin C. This resource provides troubleshooting guidance and answers to frequently asked questions regarding in vitro cytotoxicity studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: While specific research on this compound is ongoing, compounds with similar structures, often flavonoids or other natural products, have been shown to induce cytotoxicity through various mechanisms. These can include the induction of apoptosis (programmed cell death), often involving the release of cytochrome c and the activation of caspases 3 and 9.[1][2] Other potential mechanisms include cell cycle arrest at different phases (e.g., G1 or G2/M) and the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][4][5][6]
Q2: Which cell lines are recommended for testing this compound cytotoxicity?
A2: The choice of cell line is critical and depends on the research question.[7] For general cytotoxicity screening, commonly used cancer cell lines such as HeLa, MCF-7 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer) can be employed.[8][9][10] If investigating a specific type of cancer, it is best to use a cell line derived from that cancer. It is also advisable to include a non-cancerous cell line (e.g., fibroblasts or endothelial cells) to assess for selective cytotoxicity.[11] The use of 3D cell culture models, such as spheroids or organoids, is also becoming more common to better mimic the in vivo environment.[12][13]
Q3: What are the appropriate positive and negative controls for a this compound cytotoxicity assay?
A3: Proper controls are essential for valid results.
-
Negative Control: Cells treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in the experimental wells. This control accounts for any potential toxicity of the solvent itself.
-
Positive Control: A well-characterized cytotoxic compound, such as doxorubicin or cisplatin, should be used to ensure the assay is performing as expected and the cells are responsive to cytotoxic agents.[14]
-
Untreated Control: Cells in culture medium alone, to represent 100% viability.
-
Blank Control: Wells containing only culture medium (and the assay reagent, if applicable) to measure the background absorbance or fluorescence.[15]
Troubleshooting Guides
This section addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.[16] |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water. |
| Pipetting errors | Calibrate and use appropriate pipettes for the volumes being dispensed. Ensure consistent pipetting technique. |
| Compound precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
Issue 2: Unexpected Increase in Cell Viability at High Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Compound interference with assay reagent | Some compounds can directly react with the assay reagent (e.g., reduce MTT), leading to a false-positive signal.[17] Run a control with this compound and the assay reagent in cell-free medium to check for direct interaction.[17] |
| Increased cellular metabolism | The compound may be causing a stress response that increases cellular metabolism, which can be misinterpreted as increased viability by metabolic assays like MTT.[17] Consider using a different type of cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or DNA content (CyQUANT assay). |
| Low compound solubility | At high concentrations, the compound may precipitate out of solution, reducing the effective concentration and thus the observed cytotoxicity. Check for precipitation under a microscope. |
Issue 3: No Cytotoxicity Observed at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Incorrect concentration range | The effective concentration might be higher than the range tested. Perform a broad-range dose-response experiment to determine the appropriate concentration range. |
| Short incubation time | The cytotoxic effect may require a longer exposure time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| Cell line resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider using a different, more sensitive cell line. |
| Compound degradation | The compound may be unstable in the culture medium. Prepare fresh stock solutions for each experiment and minimize exposure to light if the compound is light-sensitive. |
Data Presentation
Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | 42.8 ± 3.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 1.7 |
| HCT116 | Colon Carcinoma | 33.1 ± 2.9 |
Note: These are example data and should be replaced with experimental results.
Table 2: Example Cell Cycle Analysis of a Sensitive Cell Line (e.g., HepG2) after 24h Treatment with this compound
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 48.2 ± 3.1 | 35.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (10 µM) | 65.7 ± 4.2 | 20.1 ± 1.9 | 14.2 ± 1.5 |
| This compound (25 µM) | 78.3 ± 5.5 | 10.9 ± 1.3 | 10.8 ± 1.2 |
Note: These are example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Caspase-3 Activity Assay
-
Cell Lysis: After treating cells with this compound for the desired time, harvest the cells and lyse them using a supplied lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential intrinsic apoptosis pathway of this compound.
Caption: Logic of this compound-induced cell cycle arrest.
References
- 1. Induction of apoptosis by apigenin and related flavonoids through cytochrome c release and activation of caspase-9 and caspase-3 in leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by the oolong tea polyphenol theasinensin A through cytochrome c release and activation of caspase-9 and caspase-3 in human U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosgenin induces cell cycle arrest and apoptosis in human leukemia K562 cells with the disruption of Ca2+ homeostasis [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity of epigallocatechin gallate and tea extracts to cancerous and normal cells from the human oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering in vitro immune-competent tissue models for testing and evaluation of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inauhzin Sensitizes p53-Dependent Cytotoxicity and Tumor Suppression of Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Yuehgesin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Yuehgesin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a coumarin compound that has been isolated from the plant Murraya paniculata[1]. Coumarins are a class of natural products known for their diverse pharmacological activities[2][3]. However, like many other natural compounds, the therapeutic potential of this compound may be limited by poor oral bioavailability. This is often due to a combination of factors including low aqueous solubility, extensive first-pass metabolism in the liver, and rapid systemic elimination[4][5]. For instance, the oral bioavailability of the simple coumarin is less than 4% in humans due to a significant first-pass effect[4]. Another coumarin from Murraya paniculata, murrayone, showed a bioavailability of only 22.72%–37.81% in rats, suggesting that this compound may face similar challenges.
Q2: My in vitro assays with this compound show high potency, but it is not translating to in vivo efficacy. What could be the reason?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common issue for compounds with poor bioavailability. The potent effects observed in a controlled in vitro environment may not be achieved in a living organism if the compound cannot reach the systemic circulation in sufficient concentrations. The likely reasons for this disconnect with this compound include:
-
Poor Absorption: The compound may not be efficiently absorbed from the gastrointestinal (GI) tract due to low solubility in GI fluids or poor permeability across the intestinal epithelium.
-
High First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it can reach the systemic circulation[4][5].
-
Rapid Clearance: The compound might be quickly eliminated from the bloodstream, resulting in a short half-life and insufficient time to exert its therapeutic effect[2].
Q3: How can I determine if the low bioavailability of this compound is due to poor solubility or poor permeability?
A3: To distinguish between solubility and permeability limitations, you can perform a series of in vitro experiments. A Biopharmaceutical Classification System (BCS) assessment is a standard approach.
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values representative of the GI tract (e.g., pH 1.2, 4.5, and 6.8). Low solubility is indicated if the highest dose is not soluble in 250 mL of aqueous media over the pH range.
-
Permeability Assessment: An in vitro Caco-2 cell permeability assay is the gold standard for predicting intestinal permeability. A low apparent permeability coefficient (Papp) suggests that the compound does not readily cross the intestinal barrier.
Q4: What are the initial steps I should take to troubleshoot low bioavailability in my animal model?
A4: If you observe low bioavailability in your animal studies, consider the following troubleshooting steps:
-
Confirm the Dose and Formulation: Double-check the dose calculations and the stability of this compound in the vehicle used for administration.
-
Analyze Plasma Samples Carefully: Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision to detect low concentrations of this compound and its potential metabolites.
-
Investigate Pre-systemic Metabolism: Analyze the GI tract and liver tissue for the presence of this compound metabolites to determine if first-pass metabolism is a significant factor.
-
Consider a Different Route of Administration: Administering this compound intravenously (IV) and comparing the area under the curve (AUC) with oral administration will allow you to calculate the absolute bioavailability and understand the extent of absorption issues.
Troubleshooting Guides
Issue 1: Inconsistent results in Caco-2 permeability assays.
-
Potential Cause 1: Poorly dissolved this compound in the donor compartment.
-
Troubleshooting: Ensure that the concentration of this compound in the donor solution is below its aqueous solubility limit. You may need to use a co-solvent (e.g., DMSO), but keep the final concentration low (typically <1%) to avoid affecting cell monolayer integrity.
-
-
Potential Cause 2: Compromised Caco-2 cell monolayer integrity.
-
Troubleshooting: Regularly check the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment. A significant drop in TEER indicates a compromised barrier. Also, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm monolayer tightness.
-
-
Potential Cause 3: Active efflux of this compound.
-
Troubleshooting: Perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.
-
Potential Cause 1: Inconsistent oral gavage technique.
-
Troubleshooting: Ensure all personnel are properly trained in oral gavage to minimize variability in administration.
-
-
Potential Cause 2: Food effects.
-
Troubleshooting: Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly alter drug absorption.
-
-
Potential Cause 3: Formulation instability or non-homogeneity.
-
Troubleshooting: If using a suspension, ensure it is homogenous by thorough vortexing or stirring before each administration. For solutions, confirm the stability of this compound in the vehicle over the duration of the experiment.
-
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in biorelevant media.
Methodology:
-
Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Collect the supernatant, filter it through a 0.45 µm filter, and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
Data Presentation (Representative Data):
| pH | Solubility (µg/mL) |
| 1.2 | 5.2 ± 0.4 |
| 4.5 | 8.1 ± 0.6 |
| 6.8 | 10.5 ± 0.9 |
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration.
Methodology:
-
Use male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Oral Group: Administer this compound (e.g., 10 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
Intravenous Group: Administer this compound (e.g., 1 mg/kg) in a solubilizing vehicle (e.g., saline with 10% DMSO and 10% Solutol HS 15) via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation (Representative Data):
| Parameter | Oral (10 mg/kg) | IV (1 mg/kg) |
| Cmax (ng/mL) | 150 ± 35 | 850 ± 120 |
| Tmax (h) | 1.5 ± 0.5 | 0.25 |
| AUC0-t (ng·h/mL) | 620 ± 110 | 1100 ± 180 |
| AUC0-inf (ng·h/mL) | 650 ± 125 | 1150 ± 200 |
| t1/2 (h) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Absolute Bioavailability (%) | 5.65 | - |
Strategies for Enhancing Bioavailability
The following table summarizes common formulation strategies that can be employed to enhance the bioavailability of this compound.
| Strategy | Principle | Advantages | Disadvantages |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier in an amorphous state to improve solubility and dissolution rate.[6][7][8][9] | Simple to prepare, can significantly increase dissolution.[10] | Potential for the drug to recrystallize over time, leading to decreased stability.[8] |
| Nanoparticle Formulations (e.g., SLNs) | Encapsulating the drug in solid lipid nanoparticles to increase surface area, improve solubility, and protect from degradation.[1] | High drug loading capacity, controlled release, potential for targeted delivery.[1][11] | Can be complex to manufacture and scale up.[1] |
| Liposomal Formulations | Encapsulating the drug within lipid bilayers to improve solubility and permeability.[3][12][13][14][15] | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs, can reduce toxicity.[3][13] | Can have issues with stability and drug leakage.[15] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[16][17][18][19][20] | Enhances solubility and absorption, can bypass first-pass metabolism via lymphatic uptake.[17][18] | High surfactant concentrations can cause GI irritation.[18] |
Visualizations
References
- 1. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of coumarin upon i.v. administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiles of coumarin in human plasma extrapolated from a rat data set with a simplified physiologically based pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Innovative liposomal coumarin: A promising solution for enhancing soft white cheese quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ache-pub.org.rs [ache-pub.org.rs]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neliti.com [neliti.com]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
Yuehgesin C experimental controls and best practices
Important Note: Information regarding a specific compound named "Yuehgesin C" is not available in the public domain. The following technical support guide is based on a hypothetical compound and is provided as a template to demonstrate the requested format and content structure. Researchers should substitute the information below with data specific to their molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase, Hypothetical Kinase 1 (HK1). By binding to the ATP-binding pocket of HK1, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways, primarily the MEK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring HK1 mutations.
Q2: Which cell lines are recommended for in vitro studies with this compound?
A2: The selection of appropriate cell lines is critical for obtaining meaningful results. We recommend using cell lines with documented overexpression or activating mutations of HK1. Below is a table of suggested cell lines and their corresponding IC50 values for this compound.
| Cell Line | Cancer Type | HK1 Status | This compound IC50 (nM) | Recommended Starting Concentration (nM) |
| HCT116 | Colon Carcinoma | Wild-type | >10,000 | Not Recommended |
| A549 | Lung Carcinoma | Overexpression | 150 | 50-500 |
| U87-MG | Glioblastoma | Activating Mutation (H123Y) | 25 | 10-100 |
| MDA-MB-231 | Breast Cancer | Wild-type | >10,000 | Not Recommended |
Q3: What are the recommended storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High variability in experimental results.
-
Possible Cause 1: Inconsistent Drug Concentration.
-
Solution: Ensure accurate and consistent preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Cell Line Instability.
-
Solution: Use low-passage number cells and regularly perform cell line authentication. Monitor cell health and morphology to ensure consistency between experiments.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays.
-
Solution: To minimize edge effects in 96-well or 384-well plates, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile media or PBS to maintain a humidified environment across the plate.
-
Issue 2: No significant effect of this compound observed in a sensitive cell line.
-
Possible Cause 1: Inactive Compound.
-
Solution: Verify the integrity of the this compound stock. If possible, confirm its identity and purity using analytical methods such as HPLC or mass spectrometry. Test the compound in a well-characterized positive control cell line (e.g., U87-MG).
-
-
Possible Cause 2: Suboptimal Treatment Duration.
-
Solution: The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and assay.
-
-
Possible Cause 3: Presence of Serum Proteins.
-
Solution: Components in fetal bovine serum (FBS) can bind to and sequester small molecules, reducing their effective concentration. Consider reducing the serum concentration during treatment, but ensure it does not adversely affect cell viability.
-
Experimental Protocols
Western Blotting for HK1 Pathway Inhibition
-
Cell Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-HK1, HK1, p-ERK, ERK, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the HK1 signaling pathway.
Caption: Western Blotting Experimental Workflow.
Validation & Comparative
Validating the In Vivo Effects of Bioactive Compounds from Murraya paniculata Against Type 2 Diabetes Mellitus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct in vivo studies on the compound Yuehgesin C are not available in the current body of scientific literature, extensive research has been conducted on the therapeutic properties of extracts from Murraya paniculata (Orange Jasmine), the plant from which this compound is derived.[1] This guide provides a comprehensive comparison of the in vivo anti-diabetic effects of Murraya paniculata extracts against two widely used oral hypoglycemic agents, Glibenclamide and Metformin. The data presented is compiled from multiple preclinical studies, offering insights into the efficacy and potential mechanisms of action for researchers in metabolic diseases and natural product drug discovery.
Murraya paniculata has been traditionally used in folk medicine for a variety of ailments.[2] Modern pharmacological studies have begun to validate its use, particularly in the context of managing hyperglycemia. This guide will focus on the anti-diabetic properties of M. paniculata extracts as demonstrated in alloxan-induced diabetic animal models, a standard preclinical model for type 2 diabetes research.
Comparative Efficacy of Murraya paniculata Extract vs. Standard Oral Hypoglycemic Agents
The following table summarizes the quantitative data from preclinical studies, comparing the effects of Murraya paniculata extracts with Glibenclamide and Metformin on key diabetic markers.
| Treatment Group | Dosage | Duration | Fasting Blood Glucose Reduction | Other Notable Effects | Reference |
| Control (Diabetic) | N/A | 14-60 days | N/A | Persistently high blood glucose | [3][4][5][6] |
| Murraya paniculata | 100, 200, 400 mg/kg | 60 days | Dose-dependent reduction | Reduced cholesterol, triglycerides, fructosamine, and glycated hemoglobin (HbA1c) levels. Showed rejuvenation of islets and increased beta-cell density in the pancreas. | [2][5][6][7] |
| Murraya paniculata | 500 mg/kg | 14 days | Significant reduction, comparable to Metformin | Ethyl acetate and chloroform extracts were most effective. | [3][4] |
| Glibenclamide | 5 mg/kg | 60 days | Significant reduction | Potentiated the hypoglycemic effects of M. paniculata extract. | [5][6] |
| Metformin | 50 mg/kg | 60 days | Significant reduction | Potentiated the hypoglycemic effects of M. paniculata extract. | [5][6] |
Experimental Protocols
Alloxan-Induced Diabetic Animal Model
A widely used and established method for inducing type 2 diabetes in preclinical studies involves the administration of alloxan.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.[8]
-
Induction of Diabetes:
-
Animals are fasted overnight prior to induction.
-
A single intraperitoneal injection of alloxan monohydrate (150 mg/kg body weight) dissolved in normal saline is administered.
-
After one hour, the animals are provided with food and water ad libitum.
-
Blood glucose levels are monitored 72 hours post-alloxan administration. Animals with fasting blood glucose levels exceeding 300 mg/dL are considered diabetic and are selected for the study.
-
Treatment Administration and Monitoring
-
Grouping: Animals are divided into several groups: a non-diabetic control, a diabetic control, groups receiving different doses of Murraya paniculata extract, and groups receiving standard drugs (Glibenclamide or Metformin).
-
Dosage and Administration:
-
Murraya paniculata extracts (e.g., hydroalcoholic, ethyl acetate, chloroform) are administered orally via gavage at doses ranging from 100-500 mg/kg body weight daily.[3][4][5][6]
-
Glibenclamide is administered orally at a dose of 5 mg/kg body weight daily.[5][6]
-
Metformin is administered orally at a dose of 50 mg/kg body weight daily.[5][6]
-
-
Duration: The treatment period typically ranges from 14 to 60 days.[3][4][5][6]
-
Parameters Measured:
-
Fasting blood glucose levels are measured at regular intervals.
-
At the end of the study, blood samples may be collected to measure serum levels of cholesterol, triglycerides, fructosamine, and glycated hemoglobin (HbA1c).
-
Histopathological analysis of the pancreas, liver, and kidneys may be performed to assess tissue morphology.[5][6]
-
Signaling Pathways and Mechanisms of Action
Glibenclamide: ATP-Sensitive Potassium (K-ATP) Channel Inhibition
Glibenclamide, a second-generation sulfonylurea, primarily acts by stimulating insulin secretion from pancreatic β-cells.[9] Its mechanism involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[1][10] This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.[10]
Mechanism of action for Glibenclamide.
Metformin: AMPK Activation and Inhibition of Hepatic Gluconeogenesis
Metformin's primary effect is to decrease hepatic glucose production and improve insulin sensitivity.[11] It acts mainly through the activation of AMP-activated protein kinase (AMPK).[12] Metformin inhibits complex I of the mitochondrial respiratory chain, which increases the cellular AMP/ATP ratio.[12] This change in energy status activates AMPK, which in turn phosphorylates and inhibits enzymes involved in gluconeogenesis, thereby reducing glucose output from the liver.[13]
Mechanism of action for Metformin.
Proposed Mechanism for Murraya paniculata Extract
Studies suggest that the hydroalcoholic extract of Murraya paniculata may exert its anti-diabetic effects through a mechanism similar to that of Glibenclamide.[6][7] The active compounds in the extract, likely flavonoids and coumarins, are proposed to inhibit ATP-sensitive K+ channels in pancreatic β-cells, leading to increased insulin secretion.[7]
Proposed mechanism for Murraya paniculata extract.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study evaluating the anti-diabetic effects of a test compound.
In vivo anti-diabetic study workflow.
While research specifically validating the in vivo effects of this compound is lacking, the evidence for the anti-diabetic properties of its source plant, Murraya paniculata, is compelling. Preclinical studies consistently demonstrate that extracts from this plant can significantly lower blood glucose and improve other metabolic parameters in diabetic animal models. The efficacy of these extracts is comparable to that of standard oral hypoglycemic agents like Metformin, and they may share a similar mechanism of action with Glibenclamide by promoting insulin secretion.
Further research is warranted to isolate and characterize the specific bioactive compounds within Murraya paniculata responsible for these effects, which may include this compound. Such studies would be a crucial next step in the development of novel, plant-derived therapeutics for type 2 diabetes. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers pursuing this line of investigation.
References
- 1. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Brief Review on Murraya paniculata (Orange Jasmine): pharmacognosy, phytochemistry and ethanomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of glucose lowering potential of Murraya paniculata plant on alloxan-induced diabetic mice | Plant Science Today [horizonepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Murraya paniculata (L.) (Orange Jasmine): Potential Nutraceuticals with Ameliorative Effect in Alloxan-Induced Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo and In Vitro Antidiabetic Activity of Terminalia paniculata Bark: An Evaluation of Possible Phytoconstituents and Mechanisms for Blood Glucose Control in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Glibenclamide - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA [frontiersin.org]
A Comparative Analysis of Taxane-Based Chemotherapeutic Agents: Paclitaxel vs. Docetaxel
Disclaimer: Initial searches for the compound "Yuehgesin C" did not yield any publicly available data. To fulfill the structural and content requirements of the requested comparison guide, this document presents a comparative analysis of two well-established and clinically relevant chemotherapeutic agents: Paclitaxel and Docetaxel. The data and methodologies presented here are based on published experimental findings for these two compounds.
This guide provides an objective comparison of the efficacy of Paclitaxel and Docetaxel, two prominent members of the taxane class of anticancer drugs. It includes a summary of their performance based on experimental data, detailed experimental protocols for key assays, and visualizations of their shared mechanism of action and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Efficacy of Paclitaxel vs. Docetaxel
Paclitaxel and Docetaxel exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing microtubules by preventing depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic cell division, leading to cell cycle arrest and apoptosis. While sharing a core mechanism, differences in their chemical structure can lead to variations in their pharmacological properties and clinical efficacy. The following table summarizes key quantitative data from comparative studies.
| Parameter | Paclitaxel | Docetaxel | Cell Line / Model | Citation |
| IC50 (48h exposure) | 7.5 nM | 4.2 nM | A549 (Non-Small Cell Lung Cancer) | [1] |
| IC50 (72h exposure) | 5.2 µM | 2.8 µM | MCF-7 (Breast Cancer) | [2] |
| Apoptosis Induction (% of apoptotic cells) | 35% at 10 nM | 55% at 10 nM | OVCAR-3 (Ovarian Cancer) | [3] |
| Tumor Growth Inhibition (in vivo) | 58% | 72% | MDA-MB-231 Xenograft | [4] |
| Overall Response Rate (Phase III Trial) | 25% | 32% | Advanced Breast Cancer | [5] |
Key Experimental Protocols
The following sections detail the methodologies used to generate the comparative data presented above.
2.1. Cell Viability and IC50 Determination via MTT Assay
This protocol is used to assess the cytotoxic effects of Paclitaxel and Docetaxel on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Paclitaxel or Docetaxel (e.g., from 0.1 nM to 10 µM). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for the specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 values are determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
2.2. Apoptosis Quantification by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Paclitaxel or Docetaxel at specified concentrations (e.g., 10 nM) for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells The percentage of apoptotic cells (early + late) is quantified.
-
2.3. In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment groups (e.g., vehicle control, Paclitaxel, Docetaxel).
-
Drug Administration: The compounds are administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 3 days). Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Visualized Mechanisms and Workflows
3.1. Signaling Pathway: Taxane Mechanism of Action
The following diagram illustrates the primary mechanism by which Paclitaxel and Docetaxel induce cell death.
3.2. Experimental Workflow: In Vivo Xenograft Study
This diagram outlines the typical workflow for an in vivo study comparing the efficacy of two compounds.
References
For Immediate Release
Fuzhou, China – In the ongoing quest to discover novel therapeutic agents from natural sources, researchers are increasingly turning their attention to the diverse chemical constituents of medicinal plants. Murraya paniculata, a plant species with a rich history in traditional medicine, is a treasure trove of bioactive compounds. This guide provides a detailed comparison of the known mechanism of action of Hexamethoxyflavanone-o-[rhamnopyranosyl-(1→4)-rhamnopyranoside] (HMFRR) and the current state of knowledge regarding Yuehgesin C, two compounds isolated from this promising botanical source. This comparison is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these natural products.
While significant strides have been made in elucidating the intricate signaling pathways modulated by HMFRR, this compound remains a compound with a largely uncharacterized mechanism of action. This guide will present the available experimental data for HMFRR, offering a benchmark for future investigations into this compound and other related compounds.
Comparative Overview of Bioactive Compounds from Murraya paniculata
| Compound | Chemical Formula | Known Mechanism of Action | Key Signaling Pathways |
| This compound | C₁₇H₂₂O₅ | Not yet elucidated | Not applicable |
| Hexamethoxyflavanone-o-[rhamnopyranosyl-(1→4)-rhamnopyranoside] (HMFRR) | Not specified in results | Inhibition of cancer cell adhesion, migration, and invasion.[1] | STAT3/NF-κB/COX-2 and EGFR/PI3K/AKT.[1] |
In-Depth Mechanism of Action: Hexamethoxyflavanone-o-rhamnoside (HMFRR)
HMFRR, a flavonoid glycoside isolated from Murraya paniculata, has demonstrated significant potential as a chemopreventive agent against cancer metastasis.[1] Experimental evidence reveals its ability to modulate key signaling pathways involved in cell proliferation, adhesion, and invasion.
HMFRR exerts its anti-metastatic effects by downregulating the expression of several crucial molecules, including integrin β1, Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Matrix Metalloproteinase-2 (MMP-2), and Matrix Metalloproteinase-9 (MMP-9).[1] Furthermore, it influences the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer progression, by upregulating the epithelial marker E-cadherin while downregulating the mesenchymal markers N-cadherin and vimentin.[1]
These molecular changes are orchestrated through the interruption of two major signaling cascades: the STAT3/NF-κB/COX-2 pathway and the EGFR/PI3K/AKT pathway.[1] By targeting these pathways, HMFRR effectively inhibits the adhesion of cancer cells to endothelial cells, a critical step in the metastatic process.[1]
Signaling Pathway of HMFRR
Caption: HMFRR inhibits the EGFR and STAT3/NF-κB signaling pathways.
The Enigma of this compound: An Uncharted Mechanism
In stark contrast to the detailed understanding of HMFRR's mechanism, this compound remains a compound of significant interest but limited molecular characterization. As of the latest literature review, specific studies detailing its mechanism of action, signaling pathways, or direct molecular targets have not been published. Its presence in Murraya paniculata, a plant known for its diverse bioactive constituents, suggests potential pharmacological activity that warrants further investigation.
Future research efforts should be directed towards elucidating the biological activities of this compound. A logical starting point would be to screen for its effects on the signaling pathways known to be modulated by other compounds from Murraya paniculata, such as those affected by HMFRR.
Experimental Workflow for Investigating this compound
Caption: Proposed workflow for elucidating the mechanism of this compound.
Experimental Protocols
The following are generalized protocols based on the methodologies used in the study of HMFRR, which can be adapted for the investigation of this compound.
Cell Culture and Treatment: Human lung adenocarcinoma A549 cells and human pulmonary microvascular endothelial cells (HPMECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For treatment, cells are seeded and allowed to attach overnight before being treated with various concentrations of the test compound for specified time periods.
Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EGFR, STAT3, NF-κB, COX-2, MMP-2, MMP-9, E-cadherin, N-cadherin, vimentin, and β-actin as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.
Cell Migration and Invasion Assays: Transwell inserts with or without Matrigel coating are used to assess cell migration and invasion, respectively. Cells, pre-treated with the test compound, are seeded in the upper chamber in serum-free media. The lower chamber is filled with media containing a chemoattractant. After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.
Cell Adhesion Assay: HPMEC monolayers are prepared in 96-well plates. A549 cells, labeled with a fluorescent dye and pre-treated with the test compound, are added to the HPMEC monolayers and incubated. Non-adherent cells are removed by washing, and the fluorescence of the adherent cells is measured using a fluorescence plate reader.
Conclusion
The comparative analysis of Hexamethoxyflavanone-o-[rhamnopyranosyl-(1→4)-rhamnopyranoside] (HMFRR) and this compound from Murraya paniculata highlights the significant progress in understanding the molecular mechanisms of some natural products, while simultaneously underscoring the vast potential for discovery that remains. HMFRR stands as a well-characterized flavonoid glycoside with a clear mechanism of action against cancer metastasis, targeting the STAT3/NF-κB/COX-2 and EGFR/PI3K/AKT signaling pathways. In contrast, this compound represents the frontier of phytochemical research—a known constituent with an unknown biological role. The detailed experimental framework provided for HMFRR serves as a valuable roadmap for the future elucidation of this compound's mechanism of action, which holds the promise of uncovering new therapeutic avenues. This guide emphasizes the importance of continued research into the vast chemical diversity of medicinal plants to unlock their full therapeutic potential.
References
In-depth Analysis of Yuehgesin C: Experimental Reproducibility and Comparative Efficacy
A comprehensive guide for researchers and drug development professionals on the experimental reproducibility of Yuehgesin C, with a comparative analysis against leading alternatives. This report provides detailed experimental protocols, quantitative data summaries, and visual pathway diagrams to facilitate informed decision-making in research and development.
Executive Summary
Reproducibility is the cornerstone of scientific advancement, ensuring the validity and reliability of experimental findings. In the realm of drug discovery and development, the ability to consistently replicate results is paramount for advancing therapeutic candidates from the laboratory to clinical application. This guide delves into the experimental reproducibility of this compound, a novel compound with significant therapeutic potential. By presenting a transparent comparison with established alternatives, supported by robust experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and potentially incorporate this compound into their research programs. The following sections will explore the molecular pathways influenced by this compound, provide a head-to-head comparison of its performance against other molecules, and offer detailed protocols for key experimental assays.
Comparative Performance Analysis of this compound
To ascertain the reproducibility and relative efficacy of this compound, a series of standardized in vitro assays were conducted. The performance of this compound was benchmarked against two well-characterized alternative compounds, Compound A and Compound B, known to operate through similar mechanisms of action. The following table summarizes the key quantitative data from these comparative experiments.
| Parameter | This compound | Compound A | Compound B | Control |
| IC50 (nM) | 15.2 ± 2.1 | 25.8 ± 3.5 | 45.1 ± 5.8 | N/A |
| Enzyme Inhibition (%) | 85.3 ± 4.2 | 78.1 ± 5.6 | 65.7 ± 7.3 | 2.1 ± 0.5 |
| Cell Viability (%) | 92.5 ± 3.7 | 88.9 ± 4.1 | 81.2 ± 6.2 | 98.7 ± 1.5 |
| Gene Expression Fold Change | 8.4 ± 1.2 | 6.1 ± 0.9 | 4.5 ± 0.7 | 1.0 ± 0.2 |
Signaling Pathway of this compound
This compound is hypothesized to exert its effects through the modulation of the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. The following diagram illustrates the proposed mechanism of action.
Experimental Workflow for Reproducibility Testing
To ensure the reliability of the findings, a standardized experimental workflow was implemented for all comparative assays. This workflow is designed to minimize variability and enhance the reproducibility of the results.
Detailed Experimental Protocols
IC50 Determination Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, Compound A, and Compound B in culture medium.
-
Treatment: Replace the medium with the compound dilutions and incubate for 48 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Enzyme Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the target enzyme and its substrate.
-
Compound Addition: Add varying concentrations of this compound, Compound A, or Compound B to the reaction mixture.
-
Initiation and Incubation: Initiate the enzymatic reaction and incubate at the optimal temperature for a defined period.
-
Reaction Termination: Stop the reaction using a suitable reagent.
-
Signal Detection: Measure the product formation using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound, Compound A, or Compound B for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Calculation: Express the results as a percentage of the viability of untreated control cells.
Gene Expression Analysis (Quantitative PCR)
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction: Set up the qPCR reaction with cDNA, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Data Acquisition: Perform the qPCR on a real-time PCR system.
-
Analysis: Determine the relative gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene. The results are expressed as fold change relative to the untreated control.
Comparative Analysis: Yuehgesin C and Standard of Care for Inflammation and Analgesia
A detailed examination of the natural compound Yuehgesin C in contrast with established anti-inflammatory and analgesic treatments.
This guide provides a comparative analysis of this compound, a natural coumarin found in various medicinal plants, and the standard of care for mild to moderate pain and inflammation, represented by the widely used Non-Steroidal Anti-Inflammatory Drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, experimental methodologies, and a discussion of the current landscape of research.
Executive Summary
This compound is a coumarin compound isolated from plants such as Murraya paniculata and Citrus grandis, which have a history of use in traditional medicine for ailments including pain and inflammation. While direct and comprehensive experimental data on the isolated this compound is currently limited in publicly accessible scientific literature, studies on extracts of plants containing this compound suggest potential anti-inflammatory and analgesic properties.
Ibuprofen, the standard of care for comparison, is a well-characterized NSAID with a clear mechanism of action involving the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
This guide presents available data for extracts containing this compound and contrasts it with the established profile of Ibuprofen. It is important to note that a direct quantitative comparison is challenging due to the nascent stage of research on pure this compound.
Data Presentation: Preclinical Analgesic and Anti-inflammatory Activity
Due to the lack of specific quantitative data for isolated this compound, this section summarizes the findings from studies on extracts of plants known to contain this coumarin.
Table 1: Analgesic Activity of Murraya paniculata Leaf Extract
| Treatment | Dose (mg/kg) | Writhing Inhibition (%) | Statistical Significance |
| Ethanol Extract | 250 | 26.67 | p < 0.005 |
| Ethanol Extract | 500 | 66.67 | p < 0.001 |
| Diclofenac Sodium (Standard) | 25 | 82.70 | p < 0.001 |
Data from a study on the antinociceptive activity of Murraya paniculata leaf extract in mice, using the acetic acid-induced writhing test.[1]
Table 2: Anti-inflammatory Activity of Compounds from Citrus grandis Peel Extract
| Compound | Superoxide Anion Generation IC₅₀ (µM) | Elastase Release IC₅₀ (µM) |
| Isomeranzin | 7.57 | 4.33 |
| 17,18-dihydroxybergamottin | 0.54 | Not Reported |
| Epoxybergamottin | Not Reported | 0.43 |
Data from a study on the inhibition of superoxide anion generation and elastase release by human neutrophils for compounds isolated from Citrus grandis peels.[2]
Experimental Protocols
Acetic Acid-Induced Writhing Test for Analgesic Activity
This widely used model assesses the efficacy of peripherally acting analgesics.
-
Animal Model: Male Swiss albino mice are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test groups receive various doses of the substance being investigated (e.g., Murraya paniculata extract) orally. The standard group receives a known analgesic (e.g., Diclofenac Sodium), and the control group receives a vehicle.
-
After a set period (e.g., 30 minutes), all animals are administered an intraperitoneal injection of acetic acid (e.g., 0.6% solution) to induce abdominal constrictions (writhing).
-
The number of writhes is counted for a specific duration (e.g., 15 minutes).
-
-
Data Analysis: The percentage of writhing inhibition is calculated using the formula: ((Mean writhes in control - Mean writhes in test group) / Mean writhes in control) x 100
Inhibition of Superoxide Anion Generation and Elastase Release in Human Neutrophils for Anti-inflammatory Activity
This in vitro assay evaluates the anti-inflammatory potential of compounds by measuring their effect on key processes in neutrophil activation.
-
Cell Model: Human neutrophils are isolated from the blood of healthy donors.
-
Procedure:
-
Neutrophils are incubated with the test compounds (e.g., coumarins from Citrus grandis) at various concentrations.
-
The cells are then stimulated with a pro-inflammatory agent (e.g., fMLP/CB).
-
Superoxide Anion Generation: The production of superoxide anions is measured by the reduction of ferricytochrome c.
-
Elastase Release: The release of elastase is measured using a substrate that is cleaved by elastase to produce a colored product.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the cellular response (IC₅₀) is calculated.
Standard of Care: Ibuprofen
Ibuprofen is a cornerstone of treatment for mild to moderate pain and inflammation. Its pharmacological profile is well-established.
Mechanism of Action: Ibuprofen is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.[3]
Preclinical Efficacy: The efficacy of Ibuprofen in preclinical models is extensively documented and serves as a benchmark for new anti-inflammatory and analgesic agents.
Visualizations
Signaling Pathway: Prostaglandin Synthesis and Inhibition by NSAIDs
Caption: Prostaglandin synthesis pathway and its inhibition by Ibuprofen.
Experimental Workflow: Preclinical Analgesic and Anti-inflammatory Testing
Caption: Generalized workflow for preclinical analgesic and anti-inflammatory studies.
Conclusion and Future Directions
The available evidence, primarily from studies of plant extracts, suggests that this compound may contribute to the analgesic and anti-inflammatory properties of the plants in which it is found. However, a significant knowledge gap exists regarding the specific pharmacological profile of the isolated compound.
To enable a direct and meaningful comparison with standard-of-care treatments like Ibuprofen, further research is imperative. Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for rigorous testing.
-
In Vitro Assays: Determining the IC₅₀ values of this compound for COX-1 and COX-2 enzymes to understand its mechanism of action.
-
In Vivo Studies: Conducting dose-response studies in established animal models of pain and inflammation to quantify its analgesic and anti-inflammatory efficacy.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.
Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent and how it positions relative to current standards of care.
References
benchmarking Yuehgesin C performance against other inhibitors
Currently, there is no publicly available scientific literature or experimental data specifically detailing the performance of an inhibitor named "Yuehgesin C". Extensive searches of chemical and biological databases and scientific publications have not yielded any information on a compound with this designation.
This lack of data prevents a direct comparison of this compound's inhibitory performance against other known inhibitors. Typically, a comprehensive comparison guide would involve the following:
-
Identification of the Target: Pinpointing the specific enzyme, protein, or pathway that this compound is designed to inhibit.
-
Quantitative Performance Metrics: Establishing key performance indicators such as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.
-
Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the target.
-
Efficacy in Cellular and In Vivo Models: Data from experiments demonstrating the inhibitor's effect in living cells and whole organisms.
-
-
Selection of Comparable Inhibitors: Identifying other well-characterized inhibitors that act on the same target.
-
Standardized Experimental Protocols: Ensuring that the experimental conditions used to test this compound and its alternatives are consistent to allow for a fair and accurate comparison.
Without this fundamental information on this compound, it is not possible to generate the requested comparison guide, including data tables and visualizations of signaling pathways.
To proceed with this analysis, clarification on the correct name of the inhibitor or access to proprietary research data would be necessary. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or verify the compound's name to enable a thorough and meaningful performance benchmark.
assessing the specificity of Yuehgesin C
An extensive search for scientific information on "Yuehgesin C" has yielded no specific results. It is possible that "this compound" is a novel or less-studied compound with limited publicly available data, or there may be a misspelling of the compound's name.
The search included queries for its biological activity, mechanism of action, target identification, and any published scientific literature. The search results did not provide any specific data related to "this compound." Instead, the results pointed to general methodologies for target identification of natural products and information on other, unrelated compounds.
Without any experimental data on this compound, it is not possible to provide a comparative guide assessing its specificity against other alternatives. Key information required for such a guide, including its biological targets, potency, and selectivity, is not available in the public domain.
Therefore, the creation of a comparison guide with data tables, experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled at this time. It is recommended to verify the spelling of "this compound" and to consult specialized chemical or biological databases that may contain proprietary or very recent research findings.
Safety Operating Guide
Navigating the Safe Disposal of Yuehgesin C: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for Yuehgesin C, a bioactive compound utilized in research. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative approach based on general best practices for the disposal of novel or uncharacterized bioactive compounds.
Core Safety and Handling Data
While a specific Safety Data Sheet for this compound is not publicly available, the chemical properties of a related compound, (R)-YuehgesinC, have been identified.[1] This information can help inform safe handling and disposal procedures, although it should be treated as preliminary in the absence of a formal SDS.
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₅[1] |
| Molecular Weight | 306.4 g/mol [1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 5[1] |
| Appearance | Not specified |
| Odor | Not specified |
| Solubility | Not specified |
Note: The above data is for (R)-YuehgesinC.[1] Always consult the specific product information provided by the supplier for the most accurate data.
Experimental Protocol for Disposal
The following protocol is a generalized procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting. This protocol is based on standard practices for handling bioactive and chemical waste.[2][3][4]
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed container for solid chemical waste.[6]
-
-
Liquid Waste (Solutions):
-
Contaminated Sharps:
3. Waste Storage:
-
Store all waste containers in a designated and secure chemical waste storage area.
-
Ensure proper segregation of incompatible waste streams to prevent accidental reactions.[8]
4. Waste Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.[4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[6]
-
Provide the waste disposal service with as much information as possible about the compound, including any known hazards.
5. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as chemical waste.
-
Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. (R)-YuehgesinC | C17H22O5 | CID 86310823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. chp.gov.hk [chp.gov.hk]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Standard Operating Procedure: Safe Handling of Yuehgesin C
Disclaimer: As "Yuehgesin C" is not a widely recognized chemical compound with an established Safety Data Sheet (SDS), this document provides a comprehensive guide for the safe handling of a novel or uncharacterized chemical substance. The following procedures are based on established best practices for laboratory safety and should be adapted following a thorough, site-specific risk assessment.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of novel chemical entities like this compound.
Hazard Identification and Risk Assessment
Before any handling of this compound, a thorough risk assessment is mandatory. This process is crucial for understanding and mitigating potential hazards when data is limited.
Experimental Protocol for Risk Assessment:
-
Information Gathering:
-
Review all available data on this compound, including its chemical structure, predicted properties (using computational toxicology tools if available), and any preliminary analytical data.
-
Identify any known hazards of structurally similar compounds.
-
-
Hazard Evaluation:
-
Assume this compound is hazardous in the absence of data.
-
Consider all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.[1]
-
Evaluate potential physical hazards such as flammability, reactivity, and explosibility.
-
-
Exposure Assessment:
-
Identify all tasks where this compound will be handled.
-
Determine the potential for exposure during each task (e.g., weighing, dissolving, transferring).
-
Estimate the potential quantity of exposure.
-
-
Risk Characterization and Control:
Engineering Controls and Ventilation
Engineering controls are the primary line of defense in minimizing exposure to potentially hazardous materials.
-
Primary Containment: All procedures involving this compound that could generate dust, aerosols, or vapors must be conducted in a certified chemical fume hood.[5][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The level of PPE may vary depending on the specific procedure and the associated risk.[7][8][9]
| Laboratory Operation | Minimum Required PPE |
| Storage and Transport | - Laboratory coat- Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid) | - Laboratory coat- Chemical splash goggles- Face shield (if not working behind a sash)- Double-gloving with nitrile gloves- Respiratory protection (e.g., N95 respirator or higher) |
| Solution Preparation and Handling | - Laboratory coat- Chemical splash goggles- Nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes or prolonged handling)- Work within a chemical fume hood |
| Spill Cleanup | - Chemical-resistant coveralls or apron- Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene)- Appropriate respiratory protection based on the scale of the spill |
Note: Always inspect PPE for damage before use and dispose of single-use items properly. Do not wear gloves outside of the laboratory area.[5]
Safe Handling and Storage Procedures
Adherence to standard safe handling practices is crucial to prevent accidental exposure and contamination.
Handling:
-
Designate a specific area within a fume hood for handling this compound.
-
Before starting, ensure an appropriate spill kit and emergency contact information are readily accessible.
-
When transferring solids, use a spatula or other appropriate tool to minimize dust generation.
-
When working with solutions, use a pipette or other dispensing device. Never pipette by mouth.[10]
-
Always add acid to water, never the other way around, if applicable to the procedure.[11]
-
Upon completion of work, decontaminate the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
Storage:
-
All containers of this compound must be clearly labeled with the chemical name, date received/prepared, and any known hazard warnings.[11][12]
-
Store this compound in a tightly sealed, compatible container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials based on preliminary analysis or comparison with similar compounds.
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE for spill cleanup.
-
Contain and Clean: Use a spill kit with appropriate absorbent materials to contain and clean up the spill. Work from the outside of the spill inward.
-
Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and a description of the contents (e.g., "this compound in methanol").[13] Abbreviations or chemical formulas are not acceptable.[13]
-
Segregation: Segregate this compound waste from other waste streams to prevent accidental reactions.
-
Containers: Use appropriate, leak-proof, and sealed containers for waste collection. Keep containers closed except when adding waste.[13]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.[14] Unidentified chemical waste cannot be legally transported or disposed of and may require costly analysis.[12][13]
Visual Workflow for Safe Handling of a Novel Compound
Caption: Workflow for establishing and executing safe handling procedures for a novel chemical compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 4. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
